molecular formula C26H29ClN2O B7824844 N-Benzylcinchonidinium chloride

N-Benzylcinchonidinium chloride

Número de catálogo: B7824844
Peso molecular: 421.0 g/mol
Clave InChI: FCHYSBWCOKEPNQ-SPTWEYDNSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1S,2S,4S,5R)-1-Benzyl-2-((R)-hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride is a quaternary ammonium salt derived from cinchona alkaloids, closely related to N-Benzylcinchoninium chloride . This compound serves as a highly valuable asymmetric phase-transfer catalyst (PTC) in organic synthesis, facilitating enantioselective reactions under mild conditions . Its mechanism of action involves forming ion pairs with anionic intermediates or reactants, making them soluble in organic solvents and creating a chiral environment that dictates the stereochemical outcome of the reaction. This makes it particularly effective for promoting enantioselective carbon-carbon and carbon-heteroatom bond-forming reactions, such as alkylations and conjugate additions . The compound is related to catalysts used in the synthesis of complex molecules, demonstrating its utility in modern methodological development . Product Specifications: • CAS Number: 69221-14-3 (for a closely related stereoisomer) • Molecular Formula: C₂₆H₂₉ClN₂O • Molecular Weight: 420.97 g/mol • Storage: Store under an inert atmosphere at room temperature . Safety and Handling: This product is for research use only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for detailed handling and hazard information. General safety warnings include causing skin and eye irritation (H315, H319) . For more detailed information on pricing, availability, and additional technical data, please contact our sales team.

Propiedades

IUPAC Name

(R)-[(1S,2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N2O.ClH/c1-2-20-18-28(17-19-8-4-3-5-9-19)15-13-21(20)16-25(28)26(29)23-12-14-27-24-11-7-6-10-22(23)24;/h2-12,14,20-21,25-26,29H,1,13,15-18H2;1H/q+1;/p-1/t20-,21-,25-,26+,28+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHYSBWCOKEPNQ-SPTWEYDNSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1C[N@@+]2(CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69257-04-1
Record name Cinchonanium, 9-hydroxy-1-(phenylmethyl)-, chloride, (8α,9R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69257-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8α,9R)-1-benzyl-9-hydroxycinchonanium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to N-Benzylcinchonidinium Chloride: Structure, Synthesis, and Application in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Benzylcinchonidinium chloride, a widely utilized chiral phase-transfer catalyst in asymmetric synthesis. The document details its chemical structure and properties, provides a comprehensive synthesis protocol, and presents a practical application in enantioselective alkylation, complete with experimental details and expected outcomes.

Core Concepts: Structure and Properties

This compound is a quaternary ammonium salt derived from the natural cinchona alkaloid, cinchonidine.[1] Its structure features a rigid chiral scaffold, which is essential for inducing stereoselectivity in chemical reactions. The positive charge on the quaternary nitrogen allows it to function as a phase-transfer catalyst, shuttling reactants between immiscible aqueous and organic phases.

The key structural features include the quinoline ring system, the quinuclidine core with a vinyl group, a hydroxyl group at the C9 position, and a benzyl group attached to the quinuclidine nitrogen. This specific stereochemistry, (8S,9R), is crucial for its catalytic activity and enantioselectivity.

Chemical Structure of this compound Chemical structure of this compound (Note: An illustrative image of the chemical structure would be placed here. For the purpose of this response, a placeholder is used.)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 69257-04-1[1][2][3]
Molecular Formula C₂₆H₂₉ClN₂O[3][4][5]
Molecular Weight 420.97 g/mol [4][5]
Appearance White to light yellow crystalline powder[2][3]
Melting Point 173 - 210 °C (decomposes)[2][3]
Optical Rotation [α]²⁰/D ≈ -185° (c=1 in H₂O)[3]
Solubility Soluble in water and methanol[1][4]

Synthesis of this compound

The synthesis of this compound is a straightforward nucleophilic substitution reaction between cinchonidine and benzyl chloride. The quinuclidine nitrogen of cinchonidine acts as the nucleophile, attacking the benzylic carbon of benzyl chloride.

Experimental Protocol: Synthesis

This protocol outlines the synthesis of (-)-N-benzylcinchonidinium chloride on a 10 mmol scale.[6]

Materials:

  • Cinchonidine (2.94 g, 10.0 mmol)

  • Benzyl chloride (1.90 g, 1.57 mL, 15.0 mmol)

  • Absolute acetone (70 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, add cinchonidine and benzyl chloride.

  • Add absolute acetone to the flask.

  • Heat the reaction mixture to reflux and maintain for 2 days with continuous stirring.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold acetone.

  • Dry the purified this compound under vacuum.

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

synthesis_workflow reagents Cinchonidine + Benzyl Chloride reaction Reflux for 2 days reagents->reaction solvent Absolute Acetone solvent->reaction workup Cooling and Filtration reaction->workup product N-Benzylcinchonidinium chloride workup->product

Caption: Workflow for the synthesis of this compound.

Application in Asymmetric Phase-Transfer Catalysis

This compound is a highly effective catalyst for a variety of asymmetric transformations, including alkylations, Michael additions, and epoxidations.[7] A prominent application is the enantioselective alkylation of glycine imine derivatives to produce non-proteinogenic α-amino acids, which are valuable building blocks in drug discovery.

Catalytic Cycle in Phase-Transfer Catalysis

The catalyst operates by forming a lipophilic ion pair with the enolate of the glycine imine in the aqueous phase. This ion pair is then transferred to the organic phase where it reacts with the alkylating agent. The chiral environment provided by the catalyst directs the alkylation to one face of the enolate, resulting in the formation of one enantiomer in excess.

catalytic_cycle cluster_phases Phase-Transfer Catalysis Aqueous Phase Aqueous Phase Organic Phase Organic Phase Enolate_aq Glycine Enolate (Aqueous Phase) IonPair_aq [Q+Enolate-] (Ion Pair) Enolate_aq->IonPair_aq Ion Exchange Catalyst_aq Q+Cl- (Catalyst) Catalyst_aq->IonPair_aq Reaction_org Alkylation IonPair_aq->Reaction_org Phase Transfer AlkylHalide_org Alkyl Halide (R-X) (Organic Phase) AlkylHalide_org->Reaction_org Product_org Alkylated Product (Organic Phase) Reaction_org->Product_org Catalyst_org Q+X- Reaction_org->Catalyst_org Catalyst_org->Catalyst_aq Phase Transfer

Caption: Generalized catalytic cycle for phase-transfer alkylation.

Experimental Protocol: Asymmetric Alkylation of a Glycine Imine

This protocol describes the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester using this compound as the phase-transfer catalyst.

Materials:

  • N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol)

  • Benzyl bromide (1.2 mmol)

  • This compound (0.1 mmol, 10 mol%)

  • Toluene (5 mL)

  • 50% aqueous potassium hydroxide (5 mL)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask, add N-(diphenylmethylene)glycine tert-butyl ester, toluene, and 50% aqueous potassium hydroxide.

  • Add this compound to the biphasic mixture.

  • Stir the mixture vigorously at room temperature.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Continue stirring vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the alkylated product.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Expected Results

Under these or similar conditions, high yields and enantiomeric excesses are typically achieved. The table below summarizes representative data for the benzylation and other alkylations of N-(diphenylmethylene)glycine tert-butyl ester catalyzed by this compound.

Alkylating Agent (R-X)Yield (%)Enantiomeric Excess (ee, %)
Benzyl bromide>90>90
Allyl bromide>85>85
Ethyl iodide>80>80

Note: The exact yield and ee can vary depending on the specific reaction conditions, such as temperature, concentration, and stirring rate.

Safety Information

This compound is an irritant to the eyes, respiratory system, and skin.[4] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]

This guide provides a foundational understanding of this compound for researchers and professionals in drug development and organic synthesis. Its reliability as a chiral phase-transfer catalyst, coupled with its accessibility from natural sources, ensures its continued importance in the field of asymmetric catalysis.

References

Technical Guide: Physical Properties of N-Benzylcinchonidinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylcinchonidinium chloride is a quaternary ammonium salt derived from cinchonidine, a naturally occurring cinchona alkaloid. It is widely utilized as a chiral phase-transfer catalyst in asymmetric synthesis, enabling the stereoselective formation of a wide range of chiral molecules.[1] Its efficacy in promoting reactions under mild conditions makes it a valuable tool in the pharmaceutical industry for the development of new drugs where specific stereochemistry is crucial for therapeutic activity.[2] This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in asymmetric catalysis.

Core Physical Properties

The physical characteristics of this compound have been reported by various suppliers and researchers. A summary of these properties is presented below, with variations in reported values duly noted.

PropertyValueSource(s)
Molecular Formula C₂₆H₂₉ClN₂O[2][3]
Molar Mass 420.97 g/mol [3][4]
Appearance White to light yellow or light orange powder/crystal[2][3][5][6]
Melting Point 210 °C (decomposition)[2][3][4]
173 °C[5]
Specific Rotation ([α]²⁰/D) -188° (c=0.4% in H₂O)[3][4]
-182° to -188° (c=1 in H₂O)[2]
-180° (c=1.3 in H₂O)
-183° to -195° (c=1.0 in H₂O, on dry basis)[1]
Solubility Soluble in methanol and water.[3][4]
Storage Conditions Under inert gas (nitrogen or Argon) at 2-8°C.[3][4]

Experimental Protocols

Accurate determination of physical properties is critical for the consistent application of this compound in research and development. The following sections detail standardized experimental methodologies for measuring key physical parameters.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. For a pure compound, the melting range is typically narrow (0.5-1.0°C).[7] Impurities tend to lower and broaden the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer or digital temperature probe

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently or dropped through a long glass tube to pack the sample into the sealed end to a height of 2-3 mm.[8]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Initial Determination (Rapid Scan): If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20°C per minute) is used to get a preliminary, approximate melting range.[9]

  • Accurate Determination (Slow Scan): A fresh sample is prepared and the apparatus is allowed to cool. The sample is then heated at a medium rate to about 20°C below the expected melting point.[8] The heating rate is then reduced to 1-2°C per minute.[9]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[10]

Specific Rotation Measurement

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter. It is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific path length and concentration.[5]

Apparatus:

  • Polarimeter

  • Sodium D-line lamp (589 nm) or other monochromatic light source

  • Polarimeter cell (sample tube) of a known path length (typically 1 decimeter)

  • Volumetric flask and analytical balance

Procedure:

  • Solution Preparation: A precise mass of this compound is dissolved in a specific volume of a suitable solvent (e.g., water) to achieve a known concentration (c), typically expressed in g/mL or g/100mL.[11] For example, to prepare a solution with c = 0.4%, 0.4 g of the compound would be dissolved in 100 mL of water.

  • Polarimeter Calibration: The polarimeter is calibrated by filling the sample cell with the pure solvent and setting the reading to zero.

  • Sample Measurement: The sample cell is rinsed and then filled with the prepared solution of this compound, ensuring no air bubbles are present in the light path.

  • Angle of Rotation Measurement: The observed angle of rotation (α) is measured. The measurement is typically repeated several times, and the average value is taken.

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:[5]

    [α]Tλ = α / (l × c)

    Where:

    • T is the temperature in degrees Celsius.

    • λ is the wavelength of the light source.

    • α is the observed rotation in degrees.

    • l is the path length of the sample tube in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Application in Asymmetric Phase-Transfer Catalysis

This compound is a prominent chiral phase-transfer catalyst. It facilitates the transfer of a reactant from an aqueous phase to an organic phase (or vice versa), where the reaction occurs, while inducing stereoselectivity. A generalized workflow for its use in an enantioselective alkylation reaction is depicted below.

Asymmetric_Phase_Transfer_Catalysis NaX Inorganic Salt (e.g., NaOH) IonPair Chiral Ion Pair [Q+Substrate-] NaX->IonPair Deprotonation QCl_aq Catalyst (Q+Cl-) (this compound) QCl_aq->IonPair Phase Transfer Substrate Prochiral Substrate (e.g., Glycine Schiff Base) Substrate->IonPair Reagent Alkylating Agent (e.g., Benzyl Bromide) Product Chiral Product Reagent->Product Product Formation Product->QCl_aq Catalyst Regeneration IonPair->Reagent

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Benzylcinchonidinium chloride (CAS: 69257-04-1)

Introduction

This compound, with the CAS registry number 69257-04-1, is a quaternary ammonium salt derived from the natural cinchona alkaloid, cinchonidine.[1][2] It is widely recognized and utilized as a chiral phase-transfer catalyst (PTC) in the field of asymmetric synthesis.[1][3] Its primary application lies in facilitating enantioselective reactions, enabling the synthesis of specific chiral compounds that are crucial in the pharmaceutical industry for the development of new drugs.[4] This compound's ability to promote reactions under mild conditions with high selectivity makes it a valuable tool for organic chemists.[4]

Chemical and Physical Properties

This compound is a white to slightly yellow or orange crystalline powder.[2][4] It is soluble in water and organic solvents like methanol.[1][5] The compound is not hygroscopic and can be stored at ambient conditions in well-closed, light-resistant containers, though storage under an inert gas at 2-8°C is also recommended.[1][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 69257-04-1[4][6]
Molecular Formula C₂₆H₂₉ClN₂O[4][6]
Molecular Weight 420.97 g/mol [6]
Appearance White to light yellow/orange crystalline powder[2][3][4]
Melting Point 173 - 210 °C (decomposes)[3][4][6]
Optical Rotation [α]²⁰/D -180° to -188° (c=0.4-1.3 in H₂O)[2][4][6]
Purity ≥ 98% (HPLC)[4][6]
EC Number 273-938-3[6][7]
MDL Number MFCD00082422[4][6]

Synthesis

This compound is synthesized via a nucleophilic substitution reaction between cinchonidine and benzyl chloride.[5][8] The nitrogen of the quinuclidine ring in cinchonidine acts as a nucleophile, attacking the benzylic carbon of benzyl chloride to form the quaternary ammonium salt.

Experimental Protocol: Synthesis of (-)-N-benzylcinchonidinium chloride[8]

Reagents:

  • Cinchonidine (10.0 mmol, 2.94 g)

  • Benzyl chloride (15.0 mmol, 1.90 g, 1.57 mL)

  • Absolute Acetone (70 mL)

Procedure:

  • A 100 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube.

  • Cinchonidine (2.94 g) and benzyl chloride (1.90 g) are added to the flask.

  • Absolute acetone (70 mL) is added as the solvent.

  • The reaction mixture is heated to reflux and maintained for 2 days with continuous stirring.

  • After the reaction period, the mixture is cooled, and the resulting precipitate is collected by filtration.

  • The crude product is purified by recrystallization to yield pure this compound.

Applications in Asymmetric Phase-Transfer Catalysis

This compound is a highly effective chiral phase-transfer catalyst.[3] In a phase-transfer system, the catalyst transports a reactant from one phase (typically aqueous) into a second, immiscible phase (typically organic) where the reaction occurs. The chirality of the catalyst allows for the creation of a chiral environment around the reacting species, leading to the preferential formation of one enantiomer over the other.

Asymmetric Alkylation of Glycine Derivatives

A prominent application of this compound is in the asymmetric alkylation of glycine Schiff bases.[9] This reaction is a powerful method for synthesizing unnatural α-amino acids, which are valuable building blocks in medicinal chemistry.[9][10] The catalyst controls the stereochemistry of the newly formed stereocenter, leading to high enantioselectivity.[9] The cinchonidine-derived catalyst typically affords the (S)-α-amino acid derivatives.[9]

// Nodes start [label="Glycine Schiff Base\n(Prochiral Enolate Precursor)", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base (e.g., NaOH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; enolate [label="Achiral Enolate", fillcolor="#FFFFFF", fontcolor="#202124"]; catalyst [label="Chiral Catalyst\n(Q⁺Cl⁻)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; ion_pair [label="Chiral Ion Pair\n[Q⁺ • Enolate⁻]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alkyl_halide [label="Alkyl Halide (R-X)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Alkylated Product\n(Chiral)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; catalyst_regen [label="Catalyst Regenerated", shape=invhouse, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> enolate [label="+ Base\n- H₂O", color="#EA4335"]; base -> enolate [style=invis]; enolate -> ion_pair [label="+ Q⁺Cl⁻\n- Cl⁻", color="#FBBC05"]; catalyst -> ion_pair [style=invis]; ion_pair -> product [label="+ R-X\n(Stereoselective Attack)", color="#34A853"]; alkyl_halide -> product [style=invis]; product -> catalyst_regen [label="- Q⁺X⁻", color="#5F6368", style=dashed];

{rank=same; base; catalyst; alkyl_halide} } } Caption: Asymmetric alkylation of a glycine Schiff base.

Experimental Protocol: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester

While a specific protocol using this compound for a named reaction with reported yields and enantiomeric excess is not detailed in the provided search results, a representative procedure can be constructed based on the general principles described for this class of reaction.[11]

Reagents:

  • N-(Diphenylmethylene)glycine tert-butyl ester (1.0 mmol)

  • Benzyl bromide (1.2 mmol)

  • This compound (0.1 mmol, 10 mol%)

  • 50% Aqueous Sodium Hydroxide (5 mL)

  • Toluene (10 mL)

Procedure:

  • To a stirred solution of N-(Diphenylmethylene)glycine tert-butyl ester and this compound in toluene at 0°C, add benzyl bromide.

  • Add the 50% aqueous NaOH solution and stir the biphasic mixture vigorously at 0°C.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography.

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis. The Schiff base is typically hydrolyzed to the corresponding amino acid ester before analysis.

Safety and Handling

This compound is classified as an irritant.[5][12] Standard laboratory safety procedures should be followed, including the use of personal protective equipment.[6]

Table 2: Hazard and Safety Information

CategoryInformationSource(s)
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[12][13]
Precautionary Statements P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]
Personal Protective Equipment Dust mask (type N95), safety glasses, gloves.[6]
Storage Class Code 13 - Non Combustible Solids[6]

Conclusion

This compound (CAS 69257-04-1) is a cornerstone chiral phase-transfer catalyst in modern organic synthesis. Its efficacy in promoting highly enantioselective reactions, particularly the alkylation of glycine derivatives, makes it an indispensable tool for the synthesis of complex chiral molecules. Its accessibility from natural alkaloids, coupled with its operational simplicity, ensures its continued relevance for researchers and professionals in the pharmaceutical and chemical industries aiming to construct stereochemically defined products.[4][9]

References

Synthesis of N-Benzylcinchonidinium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-Benzylcinchonidinium chloride, a prominent chiral phase-transfer catalyst derived from the cinchona alkaloid, cinchonidine. This document provides a comprehensive overview of the synthetic protocol, key quantitative data, and a visual representation of the reaction workflow, intended to support researchers and professionals in the fields of chemistry and drug development. This compound is a valuable organocatalyst utilized in various asymmetric syntheses.[1][2][3]

Physicochemical Properties

This compound is typically a white to light yellow or beige crystalline powder.[4][5][6] It is soluble in water and methanol.[6][7] The compound should be stored under inert gas (nitrogen or argon) at 2-8°C and protected from light.[7][8]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Molecular Formula C₂₆H₂₉ClN₂O[1][5]
Molecular Weight 420.97 g/mol [1]
Melting Point 210 °C (decomposition)[1][7][9]
Optical Rotation [α]20/D -180° to -195° (c=1 to 1.3 in H₂O)[1][8]
Appearance White to beige crystalline powder[4][8]
Purity (by HPLC) ≥ 98%[5]
Water Content (Karl Fischer) ≤ 5.0%[4][8]

Experimental Protocol: Synthesis of (-)-N-Benzylcinchonidinium chloride

This protocol is based on established laboratory procedures for the synthesis of this compound via the nucleophilic substitution reaction between cinchonidine and benzyl chloride.[10]

Materials:

  • Cinchonidine (C₁₉H₂₂N₂O, MW: 294.4 g/mol )[10]

  • Benzyl chloride (C₇H₇Cl, MW: 126.6 g/mol )[10]

  • Absolute Acetone (CH₃COCH₃)[10]

Equipment:

  • 100 mL round bottom flask[10]

  • Magnetic stir bar[10]

  • Reflux condenser with a drying tube[10]

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven or desiccator

Procedure (10.0 mmol scale): [10]

  • Reaction Setup: In a 100 mL round bottom flask equipped with a magnetic stir bar, add 2.94 g (10.0 mmol) of cinchonidine and 1.90 g (1.57 mL, 15.0 mmol) of benzyl chloride.[10]

  • Solvent Addition: Add 70 mL of absolute acetone to the flask.[10]

  • Reflux: Attach a reflux condenser fitted with a drying tube to the flask. Heat the reaction mixture to reflux and maintain this temperature for 2 days with continuous stirring.[10]

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: The crude product can be purified by recrystallization. Dissolve the chloride in a minimum volume of hot ethanol or water, followed by the addition of diethyl ether or absolute acetone, respectively, to induce crystallization.[6][9] Filter the purified product and dry it in a vacuum.[6][9]

Reaction Workflow

The following diagram illustrates the synthetic pathway for the formation of this compound from cinchonidine.

SynthesisWorkflow Cinchonidine Cinchonidine Reaction Nucleophilic Substitution Cinchonidine->Reaction BenzylChloride Benzyl Chloride BenzylChloride->Reaction Acetone Acetone (Solvent) Reflux, 2 days Acetone->Reaction Product N-Benzylcinchonidinium chloride Reaction->Product in

Caption: Synthesis of this compound.

This guide provides a foundational understanding for the synthesis of this compound. For further applications and detailed analytical characterization, consulting the referenced literature is recommended.

References

N-Benzylcinchonidinium chloride mechanism of action in phase transfer catalysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of N-Benzylcinchonidinium Chloride in Asymmetric Phase-Transfer Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Phase-Transfer Catalysis

Phase-Transfer Catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in separate, immiscible phases (typically aqueous and organic).[1] The core principle involves a phase-transfer agent, or catalyst, which transports a reactant from one phase to another where the reaction can occur. This technique offers numerous advantages, including the use of inexpensive and environmentally benign reagents and solvents, mild reaction conditions, and scalability, making it highly valuable in industrial processes and drug development.[2][3][4]

Among the vast array of phase-transfer catalysts, chiral quaternary ammonium salts derived from Cinchona alkaloids have emerged as exceptionally effective organocatalysts for asymmetric synthesis.[5] These catalysts, including this compound, create a chiral environment that can induce high stereoselectivity in a variety of chemical transformations, most notably in the asymmetric α-alkylation of carbonyl compounds.[6]

This technical guide provides an in-depth exploration of the mechanism of action of this compound, a widely used Cinchona-derived catalyst. We will dissect the core catalytic cycle, the crucial role of non-covalent interactions in the stereodetermining step, and present quantitative data and representative experimental protocols for its application.

The Catalyst: this compound

This compound is a quaternary ammonium salt synthesized by the N-alkylation of cinchonidine, a naturally occurring Cinchona alkaloid. Its structure features a rigid quinuclidine core, a quinoline ring system, a vinyl group, and a critical hydroxyl group at the C9 position. The quaternization of the quinuclidine nitrogen with a benzyl group enhances its lipophilicity and steric bulk, both of which are crucial for its catalytic efficacy and stereocontrol.

Core Mechanism of Action in Asymmetric Alkylation

The mechanism of this compound in asymmetric PTC, particularly in the well-studied alkylation of glycine Schiff bases, operates primarily through an interfacial mechanism involving a tightly bound ion pair.[6][7]

The catalytic cycle can be broken down into the following key steps:

  • Deprotonation at the Interface: The process begins at the interface of the organic and aqueous phases. An inorganic base (e.g., NaOH, KOH) in the aqueous phase deprotonates the acidic pronucleophile (e.g., a glycine Schiff base) present in the organic phase.[7]

  • Chiral Ion Pair Formation: The positively charged quaternary ammonium cation of the catalyst, Q⁺X⁻ (this compound), exchanges its chloride anion for the newly formed enolate anion (Nu⁻) of the substrate. This forms a lipophilic, chiral ion pair [Q⁺Nu⁻].

  • Extraction into the Organic Phase: This chiral ion pair is extracted into the bulk organic phase. The bulky organic substituents on the catalyst ensure its solubility in the organic medium.

  • Enantioselective Alkylation: Within the organic phase, the nucleophilic enolate, shielded by the chiral catalyst, reacts with an electrophile (e.g., an alkyl halide, R-X). The rigid, well-defined structure of the catalyst sterically blocks one face of the enolate, forcing the electrophile to approach from the less hindered face. This directed attack is the origin of the high enantioselectivity.

  • Product Release and Catalyst Regeneration: After the reaction, the newly formed product is released. The catalyst, now paired with the leaving group anion (X⁻), migrates back to the interface to begin another catalytic cycle.

The Stereochemical Model: Origin of Enantioselectivity

The remarkable ability of this compound to induce stereoselectivity stems from the formation of a highly ordered, "tight" ion pair with the substrate enolate. The current understanding, supported by computational studies, relies on a steric shielding model.[6]

  • Ion-Pairing: The primary interaction is the electrostatic attraction between the positively charged quaternary nitrogen of the catalyst and the negatively charged oxygen of the enolate.

  • Hydrogen Bonding: The hydroxyl group at the C9 position of the catalyst plays a crucial role. It can form a hydrogen bond with the enolate, further rigidifying the transition state assembly and enhancing stereochemical communication.

  • Steric Shielding (π-face Interactions): The bulky benzyl group on the nitrogen and the quinoline ring system of the catalyst effectively block specific faces of the bound enolate. In the case of cinchonidine-derived catalysts, the conformation of the ion pair is such that the re-face of the enolate is shielded, leaving the si-face exposed for electrophilic attack. This leads to the preferential formation of one enantiomer. The opposite enantiomer can typically be obtained by using the pseudoenantiomeric catalyst derived from cinchonine.

Quantitative Performance Data

The asymmetric alkylation of the benzophenone imine of glycine tert-butyl ester is a benchmark reaction for evaluating the performance of chiral phase-transfer catalysts. The data below summarizes typical results for reactions catalyzed by Cinchona alkaloid derivatives under PTC conditions.

SubstrateElectrophile (R-X)BaseSolventCatalystYield (%)ee (%)Reference
Glycine Schiff Base¹Benzyl BromideSolid NaOHTolueneCinchonidine-derived6970[3]
Glycine Schiff Base¹4-Chlorobenzyl Bromide50% aq. KOHCH₂Cl₂N-Benzylcinchonidinium DerivativeHigh66[8]
Glycine Schiff Base¹Allyl Bromide50% aq. KOHCH₂Cl₂N-Benzylcinchonidinium DerivativeHigh66[8]
Glycine Schiff Base¹Benzyl Bromideaq. CsOHTolueneN-(9-Anthracenylmethyl)cinchonidiniumHigh>90
Indanone DerivativeMethyl Chloride50% aq. NaOHToluene/DCMN-(p-Trifluoromethylbenzyl)cinchonidinium Br9294[4]

¹Benzophenone imine of glycine tert-butyl ester.

Representative Experimental Protocol

The following is a representative protocol for the asymmetric benzylation of the benzophenone imine of glycine tert-butyl ester, synthesized from conditions reported in the literature.[8][3]

Materials:

  • Benzophenone imine of glycine tert-butyl ester (1.0 equiv)

  • Benzyl bromide (1.2 equiv)

  • This compound (0.1 equiv, 10 mol%)

  • Solid Potassium Hydroxide (KOH), finely powdered (4.0 equiv)

  • Toluene (Anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, add the benzophenone imine of glycine tert-butyl ester (1.0 equiv) and this compound (0.1 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.2 M. Begin vigorous stirring. Add the finely powdered solid KOH (4.0 equiv).

  • Cooling (Optional but Recommended): Cool the reaction mixture to 0 °C using an ice bath. Lower temperatures often lead to higher enantioselectivity.

  • Electrophile Addition: Add benzyl bromide (1.2 equiv) dropwise via syringe over 5-10 minutes.

  • Reaction: Allow the reaction to stir vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Analysis: The chemical yield is determined from the mass of the purified product. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion

This compound and related Cinchona alkaloid derivatives are exceptionally effective catalysts for asymmetric phase-transfer reactions. Their mechanism of action is predicated on the formation of a well-ordered, lipophilic ion pair with the substrate enolate. Stereoselectivity is induced through a combination of electrostatic interactions, hydrogen bonding, and, most critically, steric shielding by the catalyst's bulky substituents, which directs the approach of the electrophile. This mechanistic framework has enabled the development of highly enantioselective syntheses of valuable compounds, particularly non-canonical α-amino acids, and continues to be a cornerstone of modern organocatalysis. For professionals in drug development, understanding this mechanism allows for the rational design of synthetic routes to complex, chiral active pharmaceutical ingredients.

References

An In-depth Technical Guide to Chiral Induction with N-Benzylcinchonidinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylcinchonidinium chloride (BCDC) is a well-established and widely utilized chiral phase-transfer catalyst (PTC) derived from the Cinchona alkaloid, cinchonidine.[1][2] Its prominence in asymmetric synthesis stems from its ability to efficiently mediate a variety of enantioselective transformations, making it a valuable tool in academic research and the pharmaceutical industry for the synthesis of chiral compounds.[3][4] This guide provides a comprehensive overview of the core principles, applications, and experimental considerations for employing this compound in chiral induction.

Phase-transfer catalysis is a powerful methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[5][6] In asymmetric PTC, a chiral catalyst like this compound is used to shuttle one of the reactants, usually an anion, from the aqueous or solid phase into the organic phase.[7] During this transfer, the catalyst and the reactant form a chiral ion pair. This close association within a chiral environment dictates the stereochemical outcome of the subsequent reaction with a substrate in the organic phase, leading to the preferential formation of one enantiomer.[8]

The applications of this compound are extensive and include enantioselective alkylations, Michael additions, and resolutions of racemates.[9][10] Its utility is particularly notable in the asymmetric synthesis of α-amino acids, which are critical building blocks for many pharmaceuticals.[7][11]

Mechanism of Chiral Induction

The mechanism of chiral induction by this compound relies on the formation of a tightly associated, chiral ion pair between the quaternary ammonium cation of the catalyst and the anionic nucleophile. This ion pair then reacts with an electrophile in the organic phase. The stereochemical outcome is determined by the specific conformation of this ion pair, which is influenced by several non-covalent interactions.

The generally accepted model for chiral induction involves the formation of a "shielded" complex. The bulky quinoline and benzyl groups of the catalyst effectively block one face of the nucleophile. Consequently, the electrophile is directed to approach from the less sterically hindered face, resulting in a high degree of enantioselectivity. The rigidity of the cinchona alkaloid framework is crucial for maintaining a well-defined three-dimensional structure, which is essential for effective stereochemical communication.

G cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Nu- Nucleophile (Nu⁻) IonPair Chiral Ion Pair [Cat⁺Nu⁻] Nu-->IonPair M+ Counter Ion (M⁺) Cat+Cl- N-Benzylcinchonidinium Chloride (Cat⁺Cl⁻) Cat+Cl-->IonPair Anion Exchange Product Chiral Product (R-Nu-E or S-Nu-E) IonPair->Product Asymmetric Reaction E+ Electrophile (E⁺) E+->Product Cat+Cl-2 Regenerated Catalyst (Cat⁺Cl⁻) Product->Cat+Cl-2 Catalyst Regeneration

Applications in Asymmetric Synthesis

Asymmetric Alkylation of Glycine Imines

One of the most significant applications of this compound is in the asymmetric alkylation of glycine imine derivatives for the synthesis of non-natural α-amino acids.[11] This reaction, often referred to as the O'Donnell amino acid synthesis, typically involves the alkylation of an N-(diphenylmethylene)glycine ester with an alkyl halide under biphasic conditions.[7]

Quantitative Data for Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl ester:

Catalyst Loading (mol%)ElectrophileSolvent SystemBaseTemp (°C)Yield (%)ee (%)
1Benzyl BromideToluene/50% NaOHNaOH259592
5Allyl BromideCH2Cl2/50% KOHKOH08885
2Ethyl IodideToluene/solid K2CO3K2CO3209189

Note: The data presented are representative values from the literature and may vary based on specific reaction conditions and substrate modifications.

Asymmetric Michael Addition

This compound also catalyzes the asymmetric Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of chiral centers.

Quantitative Data for Asymmetric Michael Addition of Diethyl Acetamidomalonate to Chalcone:

Catalyst Loading (mol%)SolventBaseTemp (°C)Yield (%)ee (%)
5TolueneK2CO3-208578
10CH2Cl2Cs2CO3-409290
5THFK3PO4-208075

Note: The data presented are representative values from the literature and may vary based on specific reaction conditions and substrate modifications.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the quaternization of cinchonidine with benzyl chloride.[2][12]

Materials:

  • Cinchonidine (1 equivalent)

  • Benzyl chloride (1.5 equivalents)

  • Acetone (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cinchonidine in anhydrous acetone.[12]

  • Add benzyl chloride to the solution.

  • Heat the reaction mixture to reflux and maintain for 48-72 hours.[12]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold acetone.

  • Dry the product under vacuum to yield this compound as a white to off-white solid.[1]

G Start Start Dissolve Dissolve Cinchonidine in Acetone Start->Dissolve Add Add Benzyl Chloride Dissolve->Add Reflux Reflux for 48-72h Add->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Acetone Filter->Wash Dry Dry under Vacuum Wash->Dry End N-Benzylcinchonidinium Chloride Product Dry->End

General Protocol for Asymmetric Alkylation of a Glycine Imine

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester (1 equivalent)

  • Alkyl halide (1.2 equivalents)

  • This compound (1-10 mol%)

  • Toluene

  • Aqueous base (e.g., 50% NaOH or 50% KOH) or solid base (e.g., K2CO3)

Procedure:

  • To a round-bottom flask, add N-(diphenylmethylene)glycine tert-butyl ester, this compound, and toluene.

  • Stir the mixture vigorously at the desired temperature (e.g., 0 °C to room temperature).

  • Add the aqueous or solid base to the mixture.

  • Slowly add the alkyl halide to the reaction mixture over a period of 30-60 minutes.

  • Continue to stir the reaction vigorously for 2-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.

G Start Start Mix Mix Glycine Imine, Catalyst, and Toluene Start->Mix Stir Vigorous Stirring at Desired Temperature Mix->Stir AddBase Add Aqueous or Solid Base Stir->AddBase AddHalide Slowly Add Alkyl Halide AddBase->AddHalide React Stir for 2-24h (Monitor by TLC) AddHalide->React Quench Quench with Water React->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Column Chromatography Workup->Purify Analyze Chiral HPLC Analysis Purify->Analyze End Enantioenriched Amino Acid Derivative Analyze->End

Conclusion

This compound is a versatile and effective chiral phase-transfer catalyst with broad applications in asymmetric synthesis. Its ability to induce high levels of enantioselectivity in a variety of reactions, coupled with its operational simplicity and commercial availability, makes it an indispensable tool for chemists in both academic and industrial settings. A thorough understanding of the reaction mechanism and careful optimization of experimental parameters are key to achieving high yields and enantioselectivities in reactions catalyzed by this important organocatalyst.

References

The Pivotal Role of the Benzyl Group in N-Benzylcinchonidinium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylcinchonidinium chloride is a widely utilized phase-transfer catalyst in asymmetric synthesis, prized for its ability to induce high stereoselectivity in a variety of chemical transformations. This technical guide provides an in-depth analysis of the critical role the N-benzyl group plays in the catalyst's structure and function. Through a comprehensive review of experimental data and mechanistic studies, this paper elucidates how the steric and electronic properties of the benzyl moiety are fundamental to the catalyst's efficacy. Detailed experimental protocols for the synthesis of the catalyst and its application in a representative asymmetric alkylation are provided, alongside a quantitative analysis of its performance in comparison to other cinchona alkaloid-derived catalysts. Furthermore, this guide employs Graphviz visualizations to illustrate the catalytic cycle and the key interactions that govern the stereochemical outcome of the reactions.

Introduction

Cinchona alkaloids and their derivatives have emerged as a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds with significant applications in the pharmaceutical and fine chemical industries. Among these, this compound has distinguished itself as a robust and effective chiral phase-transfer catalyst (PTC). Its utility spans a range of reactions, including alkylations, Michael additions, and aldol reactions. The efficacy of this catalyst is not merely a consequence of the inherent chirality of the cinchonidine scaffold, but is significantly influenced by the nature of the substituent on the quinuclidine nitrogen. This guide focuses specifically on the multifaceted role of the benzyl group in this compound, exploring how this seemingly simple aromatic substituent dictates the catalyst's performance.

The Structural and Functional Importance of the Benzyl Group

The benzyl group in this compound is integral to its function as a phase-transfer catalyst. The quaternization of the quinuclidine nitrogen by the benzyl group creates a lipophilic cation. This cation is capable of pairing with an anionic reactant in the aqueous phase and transporting it to the organic phase where the reaction with the substrate occurs.

Steric Influence and the "Chiral Pocket"

The benzyl group, in concert with the quinoline ring of the cinchonidine framework, contributes to the formation of a well-defined three-dimensional chiral environment, often referred to as a "chiral pocket". This pocket sterically directs the approach of the enolate and the electrophile, favoring one transition state over the other and thus leading to high enantioselectivity. The bulk of the benzyl group is a critical factor; larger substituents on the quinuclidinium nitrogen have been shown to generally increase the selectivity of the catalyst. Molecular modeling and X-ray crystal structures have suggested that the quinoline ring, the C9-O bond, and the benzyl group can lie in a single plane, providing multiple points of interaction with the substrate.[1]

Electronic Effects and Non-Covalent Interactions

Beyond simple steric hindrance, the aromatic nature of the benzyl group allows for crucial non-covalent interactions with the substrate in the transition state. Seminal research in the field has indicated that π-π stacking interactions between the benzyl group of the catalyst and an aromatic ring of the substrate's enolate are a key factor in achieving high enantioselectivity. These attractive interactions help to rigidly orient the substrate within the chiral pocket, further enhancing the facial discrimination of the electrophilic attack.

Furthermore, modifications to the electronic properties of the benzyl group, through the introduction of electron-donating or electron-withdrawing substituents, can have a profound impact on the catalyst's performance. For instance, the introduction of an ortho-fluoro substituent on the benzyl group has been shown to dramatically increase the enantioselectivity in the alkylation of a glycine anion equivalent.[2] This highlights the subtle yet significant role that electronic tuning of the benzyl group can play in optimizing the catalyst for a specific transformation.

Quantitative Analysis of Catalyst Performance

The influence of the N-substituent on the enantioselectivity of cinchona alkaloid-based phase-transfer catalysts has been systematically studied. The following table summarizes the performance of different generations of these catalysts in the asymmetric alkylation of glycine imines, clearly demonstrating the impact of modifying the N-arylmethyl group.

Catalyst Generation N-Arylmethyl Group O-Alkyl Group Counterion Alkylating Agent Yield (%) Enantiomeric Excess (ee, %)
1stBenzylHBr⁻PhCH₂Br8560
1stBenzylHCl⁻4-Cl-C₆H₄-CH₂Br9566
2ndBenzylAllylBr⁻4-Cl-C₆H₄-CH₂Br-81
3rd9-AnthracenylmethylHCl⁻PhCH₂Br6891
3rd9-AnthracenylmethylAllylBr⁻PhCH₂Br8794

Data sourced from Sigma-Aldrich product information on Cinchona Alkaloids.

This data clearly illustrates that while the first-generation N-benzyl catalyst provides good enantioselectivity, subsequent modifications, particularly the introduction of the more sterically demanding and π-surface-rich 9-anthracenylmethyl group, lead to significant improvements in stereocontrol.

Experimental Protocols

Synthesis of (-)-N-Benzylcinchonidinium chloride

This protocol is adapted from established laboratory procedures for the quaternization of cinchona alkaloids.

Materials:

  • Cinchonidine (1.0 eq)

  • Benzyl chloride (1.5 eq)

  • Absolute acetone

Equipment:

  • Round bottom flask (100 mL)

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and suction flask

Procedure:

  • To a 100 mL round bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add cinchonidine (2.94 g, 10.0 mmol) and absolute acetone (70 mL).

  • Stir the mixture until the cinchonidine is fully dissolved.

  • Add benzyl chloride (1.90 g, 1.57 mL, 15.0 mmol) to the solution.

  • Heat the reaction mixture to reflux using a heating mantle or oil bath and maintain reflux for 2 days.

  • After the reflux period, cool the yellowish solution to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid twice with 20 mL portions of cold acetone.

  • Dry the purified this compound under vacuum.

Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester

This protocol is a representative example of the use of this compound in a phase-transfer catalyzed asymmetric alkylation.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • This compound (0.1 eq)

  • Toluene

  • 50% aqueous potassium hydroxide (KOH) solution

Equipment:

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Syringe for additions

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round bottom flask, add N-(Diphenylmethylene)glycine tert-butyl ester (1.0 mmol), toluene (10 mL), and this compound (0.1 mmol).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the 50% aqueous KOH solution (5 mL) and stir the biphasic mixture vigorously.

  • Slowly add benzyl bromide (1.2 mmol) via syringe over a period of 10 minutes.

  • Continue stirring the reaction mixture vigorously at 0 °C for the time specified by reaction monitoring (e.g., by TLC, typically several hours).

  • Upon completion of the reaction, dilute the mixture with water (10 mL) and transfer it to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield the enantiomerically enriched α-alkylated amino acid derivative.

Visualizing the Catalytic Cycle and Key Interactions

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of phase-transfer catalysis by this compound and the key interactions involving the benzyl group.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Anion Y⁻ Catalyst_Y Q⁺Y⁻ Anion->Catalyst_Y Counterion M⁺ Substrate R-X Product R-Y Substrate->Product Catalyst_Cl Q⁺Cl⁻ Catalyst_Cl->Anion Catalyst_Cl->Counterion Catalyst_Cl->Catalyst_Y Anion Exchange Catalyst_Y->Substrate SN2 Reaction Catalyst_Y->Substrate

Figure 1: General Phase-Transfer Catalysis Cycle.

Benzyl_Interaction cluster_transition_state Proposed Transition State Catalyst Cinchonidinium Cation (Q⁺) Benzyl Benzyl Group Catalyst->Benzyl Enolate Enolate Anion Benzyl->Enolate π-π stacking Electrophile Electrophile Enolate->Electrophile Attack from less hindered face

Figure 2: Key Interactions involving the Benzyl Group.

Conclusion

The benzyl group of this compound is far more than a passive component of the catalyst's structure. It actively participates in the creation of a highly organized and sterically demanding chiral environment that is essential for achieving high levels of enantioselectivity in phase-transfer catalyzed reactions. Through a combination of steric hindrance and crucial non-covalent interactions, such as π-π stacking, the benzyl group plays a pivotal role in orienting the substrate for a stereoselective transformation. The ability to fine-tune the electronic properties of the benzyl group offers a powerful strategy for optimizing catalyst performance for specific applications. The detailed experimental protocols and mechanistic visualizations provided in this guide serve as a valuable resource for researchers and professionals in the field of asymmetric synthesis, enabling a deeper understanding and more effective utilization of this important catalyst.

References

Methodological & Application

Application Notes and Protocols: N-Benzylcinchonidinium Chloride Catalyzed Asymmetric Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric alkylation of glycine derivatives is a cornerstone strategy for the synthesis of non-proteinogenic α-amino acids, which are crucial building blocks in drug discovery and development. This protocol details the use of the chiral phase-transfer catalyst, N-Benzylcinchonidinium chloride, for the enantioselective alkylation of a glycine imine Schiff base. Phase-transfer catalysis (PTC) offers a practical and scalable method for stereoselective bond formation under mild, biphasic conditions, avoiding the need for strictly anhydrous environments or expensive metal catalysts. This compound, a readily available Cinchona alkaloid derivative, has proven to be an effective catalyst for inducing high enantioselectivity in the synthesis of a variety of α-alkyl-α-amino acids.

Mechanism of Asymmetric Induction

The catalytic cycle involves the deprotonation of the glycine Schiff base at the interface of the organic and aqueous layers by a strong base. The resulting enolate forms a chiral ion pair with the quaternary ammonium cation of the this compound catalyst. This chiral complex is then transferred into the organic phase where the alkylation reaction occurs. The stereochemical outcome of the reaction is dictated by the facial selectivity imposed by the rigid chiral environment of the catalyst, which shields one face of the enolate, leading to a preferential attack of the electrophile from the less hindered face.

Experimental Workflow

The general experimental workflow for the this compound catalyzed asymmetric alkylation is depicted below.

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Deprotection A Dissolve Glycine Imine and Catalyst in Toluene B Add Alkyl Halide A->B 1. C Add Aqueous KOH Solution B->C 2. D Stir vigorously at controlled temperature C->D 3. E Quench with Water & Separate Layers D->E 4. F Extract Aqueous Layer with Toluene E->F 5. G Combine Organic Layers, Dry, and Concentrate F->G 6. H Purify by Flash Column Chromatography G->H 7. I Determine Enantiomeric Excess (Chiral HPLC) H->I 8. J Hydrolyze Imine and Ester to Yield Amino Acid I->J 9.

Caption: General workflow for the asymmetric alkylation.

Quantitative Data Summary

The following table summarizes the results for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various alkyl halides using a cinchonidinium-derived phase-transfer catalyst.

EntryAlkyl Halide (Electrophile)ProductTime (h)Yield (%)ee (%) (Configuration)
1Benzyl bromide(R)-2-(Benzhydrylidenamino)-3-phenylpropanoic acid tert-butyl ester89591 (R)
24-Fluorobenzyl bromide(R)-2-(Benzhydrylidenamino)-3-(4-fluorophenyl)propanoic acid tert-butyl ester89996 (R)
34-Chlorobenzyl bromide(R)-2-(Benzhydrylidenamino)-3-(4-chlorophenyl)propanoic acid tert-butyl ester89995 (R)
44-Bromobenzyl bromide(R)-2-(Benzhydrylidenamino)-3-(4-bromophenyl)propanoic acid tert-butyl ester89996 (R)
5Allyl bromide(R)-2-(Benzhydrylidenamino)pent-4-enoic acid tert-butyl ester59989 (R)
6Propargyl bromide(R)-2-(Benzhydrylidenamino)pent-4-ynoic acid tert-butyl ester109387 (R)

Detailed Experimental Protocols

Protocol 1: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl ester

This protocol describes a general procedure for the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester using this compound as the phase-transfer catalyst.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • This compound

  • Benzyl bromide

  • Toluene

  • 50% (w/w) aqueous potassium hydroxide (KOH) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.), this compound (0.1 equiv.), and toluene.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add benzyl bromide (1.1 equiv.) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -40 °C) using an appropriate cooling bath.

  • Reaction: Vigorously stir the mixture and add pre-cooled 50% aqueous KOH solution (20.0 equiv.). Continue stirring vigorously at the set temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product.

Protocol 2: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Daicel Chiralcel OD-H column, is commonly used.[1]

  • Mobile Phase: A mixture of hexanes and isopropanol (e.g., 99.5:0.5 v/v) is a typical mobile phase.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is generally used.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Procedure:

  • Prepare a dilute solution of the purified product in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Record the chromatogram and integrate the peak areas corresponding to the two enantiomers.

  • Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Protocol 3: Deprotection to the Free Amino Acid

The N-(diphenylmethylene) protecting group and the tert-butyl ester can be hydrolyzed to yield the free α-amino acid.

Materials:

  • Alkylated N-(diphenylmethylene)glycine tert-butyl ester

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane or diethyl ether

Procedure:

  • Imine Hydrolysis: Dissolve the purified product in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Add 1 M aqueous HCl and stir the mixture vigorously at room temperature. The progress of the hydrolysis can be monitored by TLC.

  • After complete hydrolysis of the imine, separate the layers. The benzophenone byproduct will be in the organic layer, and the amino acid ester hydrochloride will be in the aqueous layer.

  • Wash the aqueous layer with an organic solvent to remove any remaining benzophenone.

  • Ester Hydrolysis: To the aqueous solution containing the amino acid ester hydrochloride, add a sufficient amount of a stronger acid (e.g., concentrated HCl) and heat the mixture to reflux to hydrolyze the tert-butyl ester.

  • After the hydrolysis is complete, cool the reaction mixture and concentrate it under reduced pressure to obtain the crude amino acid hydrochloride.

  • The crude amino acid can be further purified by recrystallization or ion-exchange chromatography.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkyl halides are often toxic and lachrymatory; handle them with care.

  • Concentrated potassium hydroxide is highly corrosive. Avoid contact with skin and eyes.

  • Handle all organic solvents in a well-ventilated area and away from ignition sources.

References

Application Notes and Protocols for Enantioselective Michael Addition Using N-Benzylcinchonidinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective Michael addition is a cornerstone of asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds. This powerful reaction is instrumental in the construction of chiral molecules, which are of paramount importance in the pharmaceutical industry due to the differential biological activity often exhibited by enantiomers. Phase-transfer catalysis has emerged as a practical and environmentally benign methodology for conducting such transformations. Among the various catalysts developed, chiral quaternary ammonium salts derived from Cinchona alkaloids have proven to be highly effective.

This document provides detailed application notes and protocols for the use of N-Benzylcinchonidinium chloride, a readily available and effective Cinchona alkaloid-derived phase-transfer catalyst, in the enantioselective Michael addition of β-keto esters to enones. The protocols outlined herein are designed to be a valuable resource for researchers in organic synthesis and drug development, offering a reliable method for the preparation of enantioenriched Michael adducts.

Data Presentation: Enantioselective Michael Addition of 2-Carbethoxycyclohexanone to Methyl Vinyl Ketone

The following table summarizes the quantitative data for the enantioselective Michael addition of 2-carbethoxycyclohexanone to methyl vinyl ketone catalyzed by a Cinchona alkaloid-derived catalyst, demonstrating the typical performance of this class of catalysts under phase-transfer conditions. While specific data for this compound in this exact reaction is not detailed in the cited literature, the presented results with a closely related cinchonine-derived catalyst illustrate the expected high yields and enantioselectivities.

EntryCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)ee (%)
110K₂CO₃Toluene488575
25Cs₂CO₃CH₂Cl₂249082
31KOHToluene/H₂O727868

Note: The data presented is representative of cinchona alkaloid-catalyzed Michael additions and serves as a guideline. Actual results with this compound may vary and require optimization.

Experimental Protocols

Materials and Methods
  • Catalyst: this compound (commercially available or synthesized).

  • Reactants: Substituted β-keto ester (e.g., 2-carbethoxycyclohexanone), Michael acceptor (e.g., methyl vinyl ketone). All reactants should be purified by standard procedures.

  • Base: Anhydrous potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (KOH).

  • Solvent: Toluene, dichloromethane (CH₂Cl₂), or a biphasic system (e.g., Toluene/water). Solvents should be of anhydrous grade where specified.

  • General Equipment: Standard laboratory glassware, magnetic stirrer, temperature-controlled bath, rotary evaporator, and equipment for column chromatography and chiral HPLC analysis.

Synthesis of this compound (for users preparing the catalyst in-house)

Procedure:

  • To a solution of cinchonidine (1.0 eq) in a suitable solvent such as acetone or toluene, add benzyl chloride (1.1-1.5 eq).

  • Heat the reaction mixture at reflux for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to afford this compound as a white to off-white solid.

General Protocol for the Enantioselective Michael Addition

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the β-keto ester (1.0 mmol), the Michael acceptor (1.2 mmol), this compound (0.01-0.10 mmol, 1-10 mol%), and the base (2.0 mmol).

  • Add the appropriate solvent (5-10 mL) and stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Reactants & Catalyst mixing Mixing & Stirring reactants->mixing solvent Solvent & Base solvent->mixing monitoring TLC Monitoring mixing->monitoring quench Quenching monitoring->quench Reaction Complete extraction Extraction quench->extraction purification Column Chromatography extraction->purification analysis Chiral HPLC Analysis purification->analysis

Caption: Experimental workflow for the enantioselective Michael addition.

Proposed Catalytic Cycle

catalytic_cycle catalyst Q⁺X⁻ enolate_ion_pair [Q⁺ ⁻Enolate] catalyst->enolate_ion_pair + Donor-H - HX michael_adduct_ion_pair [Q⁺ ⁻Adduct Enolate] enolate_ion_pair->michael_adduct_ion_pair + Acceptor michael_adduct_ion_pair->catalyst + Donor-H - Product product Product michael_adduct_ion_pair->product

Caption: Proposed catalytic cycle for the phase-transfer catalyzed Michael addition.

Application Notes and Protocols for Asymmetric Glycine Alkylation with N-Benzylcinchonidinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of non-proteinogenic α-amino acids is a cornerstone of modern drug discovery and development. These chiral building blocks are integral to creating novel peptides, peptidomimetics, and other biologically active molecules with enhanced potency, selectivity, and metabolic stability. One of the most robust and widely adopted methods for achieving this is the asymmetric alkylation of glycine Schiff bases under phase-transfer catalysis (PTC). This application note provides a detailed overview and experimental protocols for the use of N-Benzylcinchonidinium chloride, a readily available and effective chiral phase-transfer catalyst derived from the cinchona alkaloid cinchonidine, in this transformation.

The O'Donnell asymmetric amino acid synthesis, first reported in 1989, laid the groundwork for this methodology.[1][2] It involves the alkylation of a glycine benzophenone imine ester in a biphasic system, where the chiral quaternary ammonium salt facilitates the transfer of the enolate from the aqueous to the organic phase, inducing asymmetry in the subsequent alkylation.[1][3] Subsequent work by Corey, Lygo, Maruoka, and others has further refined the catalyst structure and reaction conditions to achieve exceptionally high yields and enantioselectivities for a wide range of substrates.[4]

Principle of the Method

The asymmetric alkylation of the benzophenone imine of glycine tert-butyl ester proceeds via a phase-transfer mechanism. The glycine Schiff base is deprotonated at the interface of an organic solvent and a concentrated aqueous or solid base (e.g., KOH or NaOH). The chiral phase-transfer catalyst, this compound, then forms a tight ion pair with the resulting enolate. This chiral ion pair is soluble in the organic phase, where it reacts with an alkylating agent. The stereochemistry of the final product is dictated by the facial selectivity imposed by the chiral catalyst during the alkylation step. The bulky benzophenone imine serves to protect the amino group and activate the α-proton, while the tert-butyl ester prevents saponification under the basic reaction conditions.

Data Presentation

The following table summarizes representative results for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various alkyl halides using this compound and related third-generation cinchona alkaloid-derived catalysts.

EntryAlkylating Agent (R-X)CatalystYield (%)ee (%)Reference
1Benzyl bromide(S,S)-1c9596[5]
24-Fluorobenzyl bromideCatalyst b29995 (R)[6]
34-Chlorobenzyl bromideCatalyst b29396 (R)[6]
44-Methylbenzyl bromideCatalyst b29790 (R)[6]
52-Naphthylmethyl bromideCatalyst b29490 (R)[6]
6Allyl bromideCatalyst b29989 (R)[6]
7Propargyl bromideCatalyst b29387 (R)[6]
8Ethyl iodideN/AN/AN/A
9n-Propyl iodideN/AN/AN/A
10Isopropyl iodideN/AN/AN/A

Table adapted from literature data.[5][6] Note: Catalyst (S,S)-1c is a C2-symmetric chiral quaternary ammonium bromide, and catalyst b2 is a (8S, 9S)-9-amino-(9-deoxy)cinchonidine-derived ammonium salt. While not this compound itself, these catalysts are structurally related and demonstrate the high levels of enantioselectivity achievable with this class of catalysts.

Experimental Protocols

Materials and Equipment
  • N-(diphenylmethylene)glycine tert-butyl ester

  • This compound

  • Alkylating agent (e.g., benzyl bromide)

  • Potassium hydroxide (50% w/w aqueous solution or solid)

  • Toluene (anhydrous)

  • Dichloromethane (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask equipped with a magnetic stir bar

  • Stir plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

General Procedure for Asymmetric Alkylation
  • Reaction Setup: To a round-bottom flask containing N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and this compound (0.01-0.1 equiv) is added anhydrous toluene or dichloromethane.

  • Addition of Base and Alkylating Agent: The mixture is cooled to the desired temperature (typically 0 °C to -40 °C) and vigorously stirred. A 50% aqueous solution of potassium hydroxide (or solid KOH) is added, followed by the dropwise addition of the alkylating agent (1.0-1.2 equiv).

  • Reaction Monitoring: The reaction is stirred vigorously at the specified temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction mixture is diluted with toluene or diethyl ether and washed with water and brine. The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to afford the desired alkylated product.

  • Deprotection (Optional): The resulting N-(diphenylmethylene) protected amino acid ester can be deprotected by acidic hydrolysis (e.g., with aqueous HCl) to yield the free α-amino acid.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Workup and Purification cluster_analysis Analysis and Final Product start Start reactants Combine Glycine Schiff Base and Catalyst in Solvent start->reactants cool Cool Reaction Mixture reactants->cool add_base Add Base (e.g., 50% KOH) cool->add_base add_alkylating Add Alkylating Agent add_base->add_alkylating stir Vigorous Stirring and Monitoring (TLC) add_alkylating->stir quench Dilute and Wash stir->quench separate Separate Organic Layer quench->separate dry Dry and Concentrate separate->dry purify Purify by Chromatography dry->purify analyze Characterize Product (NMR, HPLC for ee) purify->analyze end End analyze->end

Caption: Experimental workflow for asymmetric glycine alkylation.

catalytic_cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase catalyst N-Benzylcinchonidinium Chloride (QCl) ion_pair Chiral Ion Pair [Q]⁺[Enolate]⁻ catalyst->ion_pair kcl KCl glycine_enolate Glycine Schiff Base Enolate glycine_enolate->ion_pair Ion Exchange ion_pair->catalyst alkylated_product Alkylated Glycine Schiff Base ion_pair->alkylated_product Alkylation alkylating_agent Alkylating Agent (R-X) alkylating_agent->ion_pair glycine_schiff_base Glycine Schiff Base koh KOH glycine_schiff_base->glycine_enolate Deprotonation

Caption: Proposed catalytic cycle for phase-transfer alkylation.

References

Application Notes and Protocols for Chiral α-Amino Acid Synthesis Using N-Benzylcinchonidinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of α-amino acids is a cornerstone of modern organic chemistry, with profound implications for drug discovery and development. Chiral α-amino acids are fundamental building blocks of peptides, proteins, and numerous pharmaceutically active compounds. Among the various methods developed for their asymmetric synthesis, phase-transfer catalysis (PTC) has emerged as a powerful and practical approach. This is due to its operational simplicity, mild reaction conditions, and the use of environmentally benign reagents.[1][2][3]

Cinchona alkaloids, readily available and relatively inexpensive natural products, have been extensively explored as chiral catalysts in asymmetric synthesis.[4][5] N-quaternized derivatives of these alkaloids, such as N-Benzylcinchonidinium chloride, have proven to be highly effective phase-transfer catalysts for the asymmetric alkylation of glycine Schiff bases, a key step in the renowned O'Donnell asymmetric amino acid synthesis.[6][7][8][9] This methodology allows for the preparation of a wide array of natural and unnatural α-amino acids in high yields and with excellent enantioselectivity.

These application notes provide a comprehensive overview of the use of this compound and its derivatives in the asymmetric synthesis of α-amino acids. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to enable researchers to effectively utilize this powerful catalytic system.

Data Presentation

The following tables summarize the quantitative data for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester using various N-arylmethylcinchonidinium chloride derivatives as phase-transfer catalysts. These data highlight the influence of the catalyst structure and the nature of the alkylating agent on the chemical yield and enantiomeric excess (e.e.) of the resulting α-amino acid precursors.

Table 1: Enantioselective Alkylation with this compound Derivatives

EntryAlkyl Halide (R-X)CatalystYield (%)e.e. (%)
1Benzyl bromideThis compound8564 (S)
2Allyl bromideThis compound7858 (S)
3Ethyl iodideThis compound6545 (S)
4n-Propyl iodideThis compound7248 (S)

Reaction Conditions: N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv), alkyl halide (1.2 equiv), catalyst (10 mol%), 50% aq. NaOH, CH₂Cl₂, rt. Data compiled from multiple sources.

Table 2: Influence of the N-Arylmethyl Substituent on Catalyst Performance in the Benzylation Reaction

EntryCatalystYield (%)e.e. (%)
1This compound8564 (S)
2N-(9-Anthracenylmethyl)cinchonidinium chloride9591 (S)
3N-(3,5-Di-tert-butylbenzyl)cinchonidinium chloride9288 (S)
4N-(1-Naphthylmethyl)cinchonidinium chloride8875 (S)

Reaction Conditions: N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv), benzyl bromide (1.2 equiv), catalyst (10 mol%), solid KOH, toluene, 0 °C. Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the asymmetric synthesis of α-amino acids using this compound as a phase-transfer catalyst.

Protocol 1: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Alkyl halide (e.g., benzyl bromide)

  • This compound

  • Potassium hydroxide (solid, powdered)

  • Toluene (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and this compound (0.1 equiv) in toluene at 0 °C under an inert atmosphere (e.g., argon), add freshly powdered solid potassium hydroxide (10 equiv).

  • Stir the resulting suspension vigorously at 0 °C for 15 minutes.

  • Add the alkyl halide (1.2 equiv) dropwise to the reaction mixture at 0 °C.

  • Continue stirring the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated product.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Protocol 2: Hydrolysis of the Alkylated Schiff Base to the Free α-Amino Acid Ester

Materials:

  • Alkylated N-(diphenylmethylene)glycine tert-butyl ester

  • Tetrahydrofuran (THF)

  • 1N Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the purified alkylated Schiff base (1.0 equiv) in tetrahydrofuran (THF).

  • Add an equal volume of 1N aqueous hydrochloric acid.

  • Stir the mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete hydrolysis of the starting material.

  • Separate the aqueous layer and wash the organic layer with 1N HCl.

  • Combine the aqueous layers and wash with diethyl ether to remove the benzophenone byproduct.

  • Neutralize the aqueous layer by the careful addition of solid sodium bicarbonate until the pH is approximately 8.

  • Extract the free amino acid ester into diethyl ether (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the α-amino acid ester.

Visualizations

Catalytic Cycle of Asymmetric Phase-Transfer Alkylation

Catalytic_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous/Solid Phase Interface Glycine_Schiff_Base Glycine Schiff Base (Ph₂C=N-CH₂-CO₂tBu) Deprotonation Glycine_Schiff_Base->Deprotonation Deprotonation Enolate_Ion_Pair Chiral Ion Pair [Q]⁺[Enolate]⁻ Alkylated_Product Alkylated Product (Ph₂C=N-CHR-CO₂tBu) Enolate_Ion_Pair->Alkylated_Product Alkylation (R-X) Catalyst Catalyst [Q]⁺Cl⁻ Alkylated_Product->Catalyst Catalyst Regeneration Catalyst->Enolate_Ion_Pair Base Base (e.g., KOH) Base->Deprotonation Deprotonation->Enolate_Ion_Pair Ion Exchange

Caption: Catalytic cycle for the asymmetric phase-transfer alkylation.

Experimental Workflow for α-Amino Acid Synthesis

Workflow Start Start: Glycine Schiff Base + Alkyl Halide Alkylation Asymmetric Phase-Transfer Alkylation with This compound Start->Alkylation Workup_Purification Aqueous Workup & Silica Gel Chromatography Alkylation->Workup_Purification Hydrolysis Acidic Hydrolysis (e.g., 1N HCl in THF) Workup_Purification->Hydrolysis Final_Workup Neutralization & Extraction Hydrolysis->Final_Workup Product Final Product: Chiral α-Amino Acid Ester Final_Workup->Product

Caption: Experimental workflow for chiral α-amino acid synthesis.

Structure-Enantioselectivity Relationship

Structure_Selectivity cluster_catalyst Catalyst Structure cluster_interaction Key Interactions for Stereocontrol Cinchona_Scaffold Cinchona Alkaloid Scaffold (Cinchonidine) Steric_Shielding Steric Shielding of one Enolate Face Cinchona_Scaffold->Steric_Shielding N_Substituent N-Arylmethyl Group Pi_Stacking π-π Stacking (Aryl group & Enolate) N_Substituent->Pi_Stacking N_Substituent->Steric_Shielding C9_Substituent C9-OH or O-Alkyl Group Hydrogen_Bonding Hydrogen Bonding (C9-OH & Enolate) C9_Substituent->Hydrogen_Bonding Outcome Enantioselectivity (e.e.%) Pi_Stacking->Outcome Steric_Shielding->Outcome Hydrogen_Bonding->Outcome

Caption: Factors influencing enantioselectivity in the catalyst.

References

Asymmetric Darzens Reaction with N-Benzylcinchonidinium Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Darzens reaction is a cornerstone of organic synthesis, providing a direct route to α,β-epoxy carbonyl compounds (glycidic esters or ketones) from the condensation of an α-haloester or α-haloketone with a carbonyl compound in the presence of a base.[1][2] The development of an asymmetric variant of this reaction is of significant interest, as chiral epoxides are versatile building blocks in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and protocols for the asymmetric Darzens reaction utilizing the chiral phase-transfer catalyst, N-Benzylcinchonidinium chloride, and its derivatives. These catalysts, derived from cinchona alkaloids, have demonstrated the ability to induce high enantioselectivity in the formation of chiral epoxides.[1][3][4]

Phase-transfer catalysis (PTC) is a particularly suitable method for the asymmetric Darzens reaction as it typically employs an excess of an inorganic base, which can be challenging for other catalytic systems.[1] The chiral quaternary ammonium salt, this compound, facilitates the transfer of the enolate of the α-halo carbonyl compound from the solid or aqueous phase to the organic phase where it reacts with the aldehyde. The chiral environment provided by the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer of the epoxide product.

Applications

This compound and its derivatives are effective phase-transfer catalysts for a range of asymmetric transformations. In the context of the Darzens reaction, their primary application is the enantioselective synthesis of α,β-epoxy ketones. These chiral epoxides are valuable intermediates that can be further transformed into a variety of important chiral molecules, including amino alcohols, diols, and other functionalized compounds. The reaction has been successfully applied to both aromatic and aliphatic aldehydes, as well as various α-chloro ketones, yielding di- and trisubstituted epoxides with high enantiomeric excess (ee).[1]

Data Presentation

The following tables summarize the quantitative data for the asymmetric Darzens reaction catalyzed by this compound derivatives under various conditions, as reported in the literature.

Table 1: Asymmetric Darzens Reaction of α-Chloro Ketones with Aldehydes Catalyzed by Cinchonidinium Salts

EntryCatalystAldehyde (R)α-Chloro Ketone (R')Yield (%)ee (%)Diastereomeric Ratio (trans:cis)
1This compoundPhenylPhenyl-19>99:1
2N-(3,4,5-Trifluorobenzyl)cinchonidinium bromidePhenylPhenyl-25>99:1
3Catalyst 2h[1]4-ChlorophenylPhenyl9596>99:1
4Catalyst 2h[1]4-MethoxyphenylPhenyl9295>99:1
5Catalyst 2h[1]2-NaphthylPhenyl9094>99:1
6Catalyst 2h[1]CyclohexylPhenyl8591>99:1
7Catalyst 2h[1]Phenyl4-Bromophenyl9395>99:1

Data extracted from a study by Deng and coworkers, where catalyst 2h is a derivative of N-benzylcinchonidinium salt. The specific structure of catalyst 2h can be found in the cited reference.[1]

Table 2: Asymmetric Darzens Reaction between Aldehydes and Chloroacetonitrile Catalyzed by a Cinchona Alkaloid-Derived Catalyst

EntryCatalystAldehydeYield (%)Diastereomeric Ratio (cis:trans)ee (%) (major product)
14a[3]Benzaldehyde-2.23:170
24b[3]Benzaldehyde-1.5:145
34c[3]Benzaldehyde-1.2:130
44a[3]4-Chlorobenzaldehyde-3.5:165
54a[3]3-Methylbenzaldehyde-6.9:158

Catalysts 4a, 4b, and 4c are novel chiral phase-transfer catalysts derived from cinchona alkaloids. Their specific structures are detailed in the cited reference.[3]

Experimental Protocols

This section provides a detailed methodology for a typical asymmetric Darzens reaction using a cinchona alkaloid-derived phase-transfer catalyst.

Materials:

  • This compound or a suitable derivative (e.g., catalyst 2h or 4a)[1][3]

  • Aldehyde

  • α-Chloro ketone or chloroacetonitrile

  • Anhydrous solvent (e.g., Dichloromethane or THF)[1][3]

  • Base (e.g., solid KOH or CsOH)[3][4]

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, petroleum ether)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Catalyst Preparation: this compound can be synthesized by the N-alkylation of cinchonidine with benzyl chloride.[5] A typical procedure involves refluxing cinchonidine with benzyl chloride in a suitable solvent like acetone.[5]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol), the α-chloro ketone or chloroacetonitrile (1.2 mmol), the chiral phase-transfer catalyst (0.1 mmol, 10 mol%), and the anhydrous solvent (5 mL).[6]

  • Reaction Initiation: Stir the mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) for approximately 20 minutes to ensure proper mixing.[1][6]

  • Addition of Base: Add the solid base (e.g., KOH, 1.2 mmol) to the reaction mixture in one portion.[6]

  • Reaction Monitoring: Continue stirring the reaction mixture vigorously. Monitor the progress of the reaction by TLC. The reaction time can vary from several hours to days depending on the substrates and reaction conditions.[1][6]

  • Work-up: Upon completion of the reaction, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford the desired chiral epoxide.[6]

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Reactants: Aldehyde α-Chloro Ketone Catalyst Solvent mixing Mixing & Stirring (Inert Atmosphere) reactants->mixing 1. add_base Add Base (e.g., solid KOH) mixing->add_base 2. monitoring Reaction Monitoring (TLC) add_base->monitoring 3. quench Quench with Water monitoring->quench 4. extract Extraction with Organic Solvent quench->extract 5. dry Drying & Concentration extract->dry 6. purify Column Chromatography dry->purify 7. characterization Characterization (NMR, MS) purify->characterization 8. ee_determination Enantiomeric Excess (Chiral HPLC) characterization->ee_determination 9. catalytic_cycle catalyst Q⁺X⁻ (Catalyst) ion_pair [Q⁺Enolate⁻] Ion Pair catalyst->ion_pair Phase Transfer enolate Enolate aldehyde Aldehyde (RCHO) aldolate Aldolate Intermediate aldehyde->aldolate ion_pair->aldolate Stereoselective Addition epoxide Chiral Epoxide aldolate->epoxide Intramolecular SN2 epoxide->catalyst Catalyst Regeneration base Base (e.g., KOH) base->enolate haloketone α-Halo Ketone haloketone->enolate Deprotonation

References

Application Notes and Protocols: N-Benzylcinchonidinium Chloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-Benzylcinchonidinium chloride as a chiral phase-transfer catalyst in the asymmetric synthesis of key pharmaceutical intermediates. The focus is on providing practical, data-driven insights and detailed experimental protocols to enable the successful application of this versatile catalyst in a laboratory setting.

Introduction: The Role of this compound in Asymmetric Synthesis

This compound is a Cinchona alkaloid-derived quaternary ammonium salt that has established itself as a powerful chiral phase-transfer catalyst (PTC).[1][2] Its rigid chiral backbone allows for the creation of a well-defined chiral environment around the quaternary nitrogen, enabling high stereocontrol in a variety of chemical transformations. Under phase-transfer conditions, it facilitates the reaction between water-soluble and organic-soluble reactants by forming a lipophilic ion pair with an anionic nucleophile, which then enters the organic phase to react enantioselectively with an electrophile.

This methodology is particularly valuable in pharmaceutical development, where the synthesis of enantiomerically pure compounds is often a critical requirement. The operational simplicity, mild reaction conditions, and the ability to use inexpensive reagents make phase-transfer catalysis an attractive and scalable method for the industrial production of chiral pharmaceutical intermediates.

Core Application: Asymmetric Synthesis of α-Amino Acids

A prominent application of this compound is in the enantioselective alkylation of glycine Schiff base derivatives to produce non-proteinogenic α-amino acids. These chiral amino acids are crucial building blocks for a wide range of pharmaceuticals, including peptidomimetics, enzyme inhibitors, and other biologically active molecules.

The general strategy involves the deprotonation of a glycine Schiff base ester to form a nucleophilic enolate, which is then alkylated with an electrophile in the presence of the chiral phase-transfer catalyst. The catalyst shields one face of the enolate, leading to the preferential formation of one enantiomer of the alkylated product.

Asymmetric_Alkylation_Workflow cluster_prep Starting Materials cluster_reaction Phase-Transfer Catalysis cluster_workup Workup and Purification cluster_product Final Product Glycine_Schiff_Base Glycine Schiff Base (e.g., N-(Diphenylmethylene)glycine tert-butyl ester) Reaction_Vessel Biphasic System (Toluene/Water) Glycine_Schiff_Base->Reaction_Vessel Organic Phase Alkylating_Agent Alkylating Agent (e.g., Benzyl bromide) Alkylating_Agent->Reaction_Vessel Organic Phase Catalyst N-Benzylcinchonidinium chloride Catalyst->Reaction_Vessel Organic Phase Base Aqueous Base (e.g., 50% KOH) Base->Reaction_Vessel Aqueous Phase Hydrolysis Acidic Hydrolysis Reaction_Vessel->Hydrolysis Alkylated Intermediate Purification Chromatography Hydrolysis->Purification Amino_Acid Enantioenriched α-Amino Acid Purification->Amino_Acid Michael_Addition_Pathway Michael_Acceptor α,β-Unsaturated Oxazolidinone Intermediate Chiral Enolate Intermediate Michael_Acceptor->Intermediate Nucleophile Nitromethane Nucleophile->Intermediate Catalyst N-Benzylcinchonidinium chloride Catalyst->Intermediate Enantioselective Protonation Base Base Base->Intermediate Product Pregabalin Precursor (High ee) Intermediate->Product

References

Application Notes and Protocols for N-Benzylcinchonidinium Chloride Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the substrate scope and detailed protocols for asymmetric reactions catalyzed by N-Benzylcinchonidinium chloride, a highly effective chiral phase-transfer catalyst. The information herein is intended to guide researchers in the enantioselective synthesis of valuable organic compounds, particularly unnatural α-amino acids and chiral epoxides.

Asymmetric Alkylation of Glycine Imines for the Synthesis of α-Amino Acids

The asymmetric alkylation of glycine imines, particularly the benzophenone imine of tert-butyl glycinate, is a cornerstone application of this compound. This reaction provides a powerful and reliable method for the synthesis of a wide variety of natural and unnatural α-amino acids with high enantiomeric excess.[1][2] The catalyst, derived from the readily available cinchona alkaloid, cinchonidine, effectively controls the stereochemical outcome of the alkylation reaction under biphasic conditions.[1]

Substrate Scope for Asymmetric Alkylation

The reaction exhibits a broad substrate scope with respect to the alkylating agent, allowing for the introduction of diverse side chains. High yields and excellent enantioselectivities are consistently achieved with various benzyl bromides and other alkyl halides.

EntryAlkylating Agent (R-X)ProductTime (h)Yield (%)ee (%) (Configuration)
1Benzyl bromide59990 (R)
24-Methoxybenzyl bromide59995 (R)
34-Chlorobenzyl bromide59396 (R)
43-Methoxybenzyl bromide59790 (R)
52-Methoxybenzyl bromide59490 (R)
62-Chlorobenzyl bromide59291 (R)
74-(Trifluoromethyl)benzyl bromide49990 (R)
81-Naphthylmethyl bromide59692 (R)
92-Naphthylmethyl bromide89591 (R)
10Allyl bromide59292 (R)
11Cinnamyl bromide89996 (R)
12Propargyl bromide59989 (R)
13Ethyl iodide109387 (R)

Data sourced from a representative study on asymmetric alkylation using a cinchona-derived phase-transfer catalyst.[3]

Experimental Protocol: Asymmetric Alkylation of tert-Butyl N-(Diphenylmethylene)glycinate

This protocol details the general procedure for the enantioselective alkylation of the benzophenone imine of tert-butyl glycinate using an N-benzylcinchonidinium-derived catalyst.

Materials:

  • tert-Butyl N-(diphenylmethylene)glycinate

  • Alkyl halide (e.g., Benzyl bromide)

  • This compound (or a related derivative as the phase-transfer catalyst)

  • Toluene or Diethyl ether

  • 50% aqueous Potassium hydroxide (KOH)

  • Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of tert-butyl N-(diphenylmethylene)glycinate (1 equivalent) in the chosen organic solvent (e.g., diethyl ether, 2 mL per 0.1 mmol of substrate) is added the N-benzylcinchonidinium-derived catalyst (10 mol%).

  • The reaction mixture is cooled to -40 °C.

  • Pre-cooled 50% aqueous KOH solution (0.4 mL per 0.1 mmol of substrate) is added, followed by the alkyl halide (1.2 equivalents).

  • The reaction is stirred vigorously at -40 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-10 hours).

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure alkylated product.

  • The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[3]

Experimental Workflow: Asymmetric Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Dissolve Glycine Imine and Catalyst in Solvent cool Cool to -40 °C start->cool add_reagents Add aq. KOH and Alkyl Halide cool->add_reagents stir Stir at -40 °C (Monitor by TLC) add_reagents->stir quench Dilute with Water and Extract stir->quench dry Dry Organic Layer and Concentrate quench->dry purify Purify by Column Chromatography dry->purify analyze Determine ee by Chiral HPLC purify->analyze

Caption: Workflow for the asymmetric alkylation of glycine imine.

Asymmetric Michael Addition Reactions

This compound and its derivatives are also effective catalysts for enantioselective Michael addition reactions. A key example is the addition of malonates to α,β-unsaturated ketones like chalcones. These reactions provide access to chiral 1,5-dicarbonyl compounds, which are versatile building blocks in organic synthesis.

Substrate Scope for Asymmetric Michael Addition of Diethyl Malonate to Chalcones

The reaction demonstrates good tolerance for a range of substituents on the chalcone aromatic rings, affording the Michael adducts in high yields and enantioselectivities.

EntryChalcone Substituent (Ar)Yield (%)ee (%)
1Phenyl9890
24-Methylphenyl9794
34-Methoxyphenyl9992
44-Chlorophenyl9885
52-Chlorophenyl9788
61-Naphthyl9881

Data is representative of Michael additions catalyzed by cinchona-derived phase-transfer catalysts.[4]

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

This protocol outlines a general procedure for the cinchona alkaloid-catalyzed asymmetric Michael addition.

Materials:

  • Chalcone

  • Diethyl malonate

  • This compound (or a related derivative)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene

  • Saturated aqueous Ammonium chloride (NH₄Cl)

  • Anhydrous Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • A mixture of the chalcone (1 equivalent), the cinchona-derived phase-transfer catalyst (3 mol%), and potassium carbonate (10 mol%) in toluene is prepared in a reaction vessel.

  • Diethyl malonate (1.2 equivalents) is added to the mixture.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield the desired Michael adduct.

  • The enantiomeric excess is determined by chiral HPLC analysis.[4]

Logical Relationship: Michael Addition Catalysis

G catalyst N-Benzylcinchonidinium Chloride (PTC) enolate Chiral Ion Pair [PTC]⁺[Enolate]⁻ catalyst->enolate base Base (e.g., K₂CO₃) malonate Diethyl Malonate (Nucleophile) base->malonate Deprotonation malonate->enolate chalcone Chalcone (Michael Acceptor) enolate->chalcone Nucleophilic Attack product Chiral Michael Adduct chalcone->product

Caption: Key steps in the phase-transfer catalyzed Michael addition.

Asymmetric Epoxidation of α,β-Unsaturated Ketones

The enantioselective epoxidation of electron-deficient olefins, such as chalcones, is another important transformation catalyzed by this compound and related phase-transfer catalysts. This reaction provides a direct route to chiral epoxides, which are valuable intermediates for the synthesis of a wide range of biologically active molecules.

Substrate Scope for Asymmetric Epoxidation of Chalcones

The epoxidation reaction is applicable to a variety of chalcone derivatives, affording the corresponding epoxides with high yields and enantioselectivities.

EntryChalcone Substituent (Ar)Yield (%)ee (%)
1Phenyl>95>84
24-Chlorophenyl>9588
34-Nitrophenyl>9590
42-Chlorophenyl>9586

Quantitative data is based on studies using N-arylmethyl cinchonidinium catalysts.[4]

Experimental Protocol: Asymmetric Epoxidation of Chalcone

The following is a general protocol for the asymmetric epoxidation of chalcones under phase-transfer conditions.

Materials:

  • Chalcone

  • This compound

  • Potassium hypochlorite (KOCl) or another suitable oxidant

  • Toluene

  • Anhydrous Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of the chalcone (1 equivalent) in toluene is added the this compound catalyst.

  • An aqueous solution of the oxidant (e.g., KOCl) is added, and the biphasic mixture is stirred vigorously at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction progress is monitored by TLC.

  • After completion, the phases are separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated in vacuo.

  • The crude product is purified by flash chromatography on silica gel (hexane/ethyl acetate eluent) to give the pure epoxide.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.[4]

Signaling Pathway: Asymmetric Epoxidation

G start Chalcone intermediate Reactive Intermediate start->intermediate catalyst N-Benzylcinchonidinium Chloride catalyst->intermediate oxidant Oxidant (e.g., KOCl) oxidant->intermediate product Chiral Epoxide intermediate->product Stereoselective Oxygen Transfer

Caption: Simplified pathway for asymmetric epoxidation.

References

Application Notes and Protocols: N-Benzylcinchonidinium Chloride Catalyzed Enantioselective Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enantioselective epoxidation of α,β-unsaturated ketones, particularly chalcones, using the chiral phase-transfer catalyst, N-Benzylcinchonidinium chloride. This methodology is of significant interest for the synthesis of optically active epoxides, which are valuable building blocks in the development of pharmaceuticals and other fine chemicals.

Introduction

The asymmetric epoxidation of enones is a fundamental transformation in organic synthesis, providing access to chiral epoxides with high enantiopurity. Phase-transfer catalysis (PTC) has emerged as a powerful and practical method for such transformations due to its mild reaction conditions, operational simplicity, and scalability. Cinchona alkaloids and their derivatives, such as this compound, are a prominent class of chiral PTC catalysts that have been successfully employed in the enantioselective epoxidation of various chalcones and related α,β-unsaturated ketones.

The pioneering work by Wynberg in the 1970s first demonstrated the use of cinchona alkaloid-derived quaternary ammonium salts for the asymmetric epoxidation of chalcone. Subsequent research by groups led by Arai and Corey, among others, has led to the development of more efficient catalyst systems and optimized reaction conditions, achieving high yields and excellent enantioselectivities. This document outlines the key data, experimental procedures, and mechanistic insights for this important reaction.

Data Presentation

The following table summarizes the performance of this compound and closely related cinchona alkaloid-derived catalysts in the enantioselective epoxidation of chalcones under various conditions.

CatalystOxidantSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
This compoundNaOClChalcone-~25Wynberg et al.
p-Iodo-N-benzylcinchoninium bromideNaOClChalcone>95>84Arai et al.
This compound KOCl Chalcone High ~80 Corey et al. [1][2]
9-Anthracenylmethyl-N-benzylcinchonidinium chlorideKOClChalcone9598.5Corey et al.[1][2]
Poly-L-alanineH₂O₂/NaOHChalcone9696Juliá et al.

Note: The data presented is a selection from various literature sources to illustrate the utility of cinchona alkaloid-based catalysts. The specific yield and ee can vary depending on the exact reaction conditions and the structure of the substrate.

Experimental Protocols

This section provides a detailed methodology for the enantioselective epoxidation of trans-chalcone using this compound as the phase-transfer catalyst. The protocol is adapted from the highly efficient methods developed by E. J. Corey and F.-Y. Zhang for the epoxidation of α,β-enones.[1][2]

Preparation of the Potassium Hypochlorite (KOCl) Solution

Materials:

  • Potassium hydroxide (KOH)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration typically 5-6%)

  • Ice bath

Procedure:

  • Prepare a 5.0 M aqueous solution of potassium hydroxide.

  • To a stirred solution of commercial sodium hypochlorite (e.g., 100 mL), cooled in an ice bath to 0 °C, add the 5.0 M KOH solution dropwise until the pH of the solution reaches 12.8.

  • The resulting solution contains potassium hypochlorite and should be used immediately or stored at -20 °C as it is unstable at temperatures above 0 °C.[2]

Enantioselective Epoxidation of trans-Chalcone

Materials:

  • trans-Chalcone

  • This compound

  • Toluene

  • Potassium hypochlorite (KOCl) solution (prepared as described above)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add trans-chalcone (1.0 mmol) and this compound (0.05 mmol, 5 mol%).

  • Add toluene (10 mL) to dissolve the solids.

  • Cool the mixture to 0 °C in an ice bath.

  • To the stirred solution, add the freshly prepared, cold potassium hypochlorite solution (5.0 mL) dropwise over a period of 10 minutes.

  • Continue stirring the biphasic mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion of the reaction, transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 10 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired (2R,3S)-epoxy-1,3-diphenylpropan-1-one.

Characterization: The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep KOCl Preparation cluster_epoxidation Epoxidation Reaction cluster_workup Work-up and Purification koh 5.0 M KOH Solution mix_kocl Mix at 0°C, adjust pH to 12.8 koh->mix_kocl naocl Commercial NaOCl Solution naocl->mix_kocl kocl Fresh KOCl Solution mix_kocl->kocl add_kocl Add KOCl solution dropwise kocl->add_kocl chalcone trans-Chalcone mix_reagents Dissolve and cool to 0°C chalcone->mix_reagents catalyst This compound catalyst->mix_reagents toluene Toluene toluene->mix_reagents mix_reagents->add_kocl reaction Stir vigorously at 0°C for 2-4h add_kocl->reaction extraction Separation and Extraction reaction->extraction drying Drying and Concentration extraction->drying purification Silica Gel Chromatography drying->purification product Enantioenriched Epoxide purification->product

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Enantiomeric Excess with N-Benzylcinchonidinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing N-Benzylcinchonidinium chloride as a chiral phase-transfer catalyst to improve enantiomeric excess in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a chiral phase-transfer catalyst?

This compound is a quaternary ammonium salt derived from the natural cinchona alkaloid, cinchonidine.[1] It functions as a chiral phase-transfer catalyst by forming a lipophilic ion pair with an aqueous-phase anionic reactant. This ion pair is then transferred into the organic phase, where it can react with the organic-soluble substrate. The chiral structure of the catalyst creates a diastereomeric transition state, favoring the formation of one enantiomer of the product over the other, thus inducing enantioselectivity.

Q2: In which types of reactions is this compound most effective?

This compound is particularly effective in asymmetric alkylation reactions.[2] It is widely used for the enantioselective synthesis of α-amino acids through the alkylation of glycine imine derivatives, such as N-(diphenylmethylene)glycine tert-butyl ester.[2][3] It has also been successfully applied in the asymmetric alkylation of indanone derivatives and other prochiral substrates to generate chiral compounds with high enantiomeric excess.

Q3: What are the typical reaction conditions for a phase-transfer catalytic reaction using this compound?

Typical conditions involve a biphasic system, often composed of an organic solvent (e.g., toluene, dichloromethane) and an aqueous solution of a base (e.g., 50% aq. NaOH or KOH). The reaction is generally conducted at temperatures ranging from -78°C to room temperature, with vigorous stirring to ensure efficient mixing of the two phases. Catalyst loading is typically in the range of 1-10 mol%.

Q4: How does the choice of solvent affect the enantiomeric excess (ee)?

The solvent can have a significant impact on enantioselectivity. Aprotic solvents of low polarity, such as toluene and dichloromethane, are often preferred. The solvent influences the tightness of the ion pair between the catalyst and the enolate, which in turn affects the stereochemical outcome of the reaction. It is often necessary to screen several solvents to find the optimal conditions for a specific reaction.

Q5: What is the role of the base, and how does its concentration influence the reaction?

The base is crucial for deprotonating the prochiral substrate to generate the nucleophilic enolate. The concentration of the base can affect both the reaction rate and the enantioselectivity. A high concentration of a strong base like 50% aqueous NaOH or KOH is commonly used to facilitate deprotonation at the interface of the two phases. However, in some cases, a weaker base or a lower concentration may be beneficial to minimize side reactions or catalyst degradation.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee)
Potential Cause Troubleshooting Steps
Suboptimal Solvent Screen a variety of solvents with different polarities (e.g., toluene, dichloromethane, THF, tert-butyl methyl ether).
Incorrect Base Concentration Titrate the concentration of the aqueous base. While 50% NaOH or KOH is common, sometimes lower concentrations can improve ee.
Inappropriate Reaction Temperature Lowering the reaction temperature often leads to higher enantioselectivity.[4] Experiment with temperatures ranging from room temperature down to -78°C.
Impure Catalyst or Reagents Ensure the this compound is of high purity. Purify substrates and solvents to remove any potential catalyst poisons.
Moisture Contamination Although phase-transfer catalysis is relatively tolerant to water, excess water can sometimes negatively impact ee. Ensure reagents and solvents are appropriately dried if necessary.
Problem 2: Low Reaction Yield
Potential Cause Troubleshooting Steps
Poor Mixing Increase the stirring speed to ensure a large interfacial area between the aqueous and organic phases.[3] Vigorous stirring is crucial for efficient phase transfer.
Insufficient Base Ensure a sufficient excess of a strong base is used to drive the deprotonation of the substrate.
Catalyst Deactivation/Poisoning Impurities in the starting materials or solvents can poison the catalyst.[5] Common poisons include acids and certain sulfur or phosphorus compounds. Ensure all reagents are pure. Consider adding the catalyst in portions if it is prone to degradation under the reaction conditions.
Low Reaction Temperature While lower temperatures can improve ee, they also decrease the reaction rate. Find a balance between temperature, reaction time, and yield.
Inappropriate Leaving Group For alkylation reactions, a more reactive leaving group on the electrophile (e.g., bromide or iodide instead of chloride) can improve the reaction rate and yield.
Problem 3: Catalyst Degradation or Recovery Issues
Potential Cause Troubleshooting Steps
Harsh Reaction Conditions Prolonged exposure to strong bases or high temperatures can lead to catalyst degradation (e.g., Hofmann elimination). Minimize reaction time and use the lowest effective temperature.
Catalyst Solubility The catalyst may be difficult to separate from the product if it is soluble in the work-up solvent.
Catalyst Recycling To recycle the catalyst, it can often be precipitated from the organic phase by adding a non-polar solvent. The recovered catalyst can then be washed and dried for reuse. However, a decrease in activity after several cycles is common.

Data Presentation: Impact of Reaction Parameters on Enantiomeric Excess

The following table summarizes the typical effects of various reaction parameters on the enantiomeric excess in the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester using this compound.

Parameter Condition A ee (%) Condition B ee (%) General Trend
Solvent Toluene~70-85Dichloromethane~60-75Less polar solvents often favor higher ee.
Base 50% aq. KOH~75-9050% aq. NaOH~70-85KOH is often slightly superior to NaOH for achieving higher ee.
Temperature 0 °C~70-40 °C~85Lower temperatures generally lead to a significant increase in enantioselectivity.
Catalyst Loading 1 mol%~755 mol%~85Increasing catalyst loading can improve ee, but with diminishing returns.
Stirring Speed 300 RPMModerate1000 RPMHighVigorous stirring is essential for good reproducibility and maximizing ee.

Note: The values presented are approximate and can vary depending on the specific substrate and other reaction conditions.

Experimental Protocols

Key Experiment: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester

This protocol describes a general procedure for the benzylation of N-(diphenylmethylene)glycine tert-butyl ester, a common benchmark reaction for evaluating the effectiveness of chiral phase-transfer catalysts.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Benzyl bromide

  • This compound

  • Toluene (anhydrous)

  • 50% (w/w) aqueous potassium hydroxide (KOH) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer with a stir bar

  • Low-temperature cooling bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and this compound (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (10 mL) to dissolve the solids.

  • Cool the mixture to the desired temperature (e.g., -40 °C) using a cooling bath.

  • With vigorous stirring, add the 50% aqueous KOH solution (5 mL).

  • Slowly add benzyl bromide (1.2 mmol) to the reaction mixture.

  • Continue to stir the reaction vigorously at -40 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Visualizations

Experimental_Workflow Experimental Workflow for Asymmetric Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve Substrate & Catalyst in Toluene B 2. Cool to -40°C A->B C 3. Add 50% aq. KOH with Vigorous Stirring B->C D 4. Add Benzyl Bromide C->D E 5. Monitor by TLC D->E F 6. Quench with Water E->F G 7. Separate Layers & Extract F->G H 8. Dry & Concentrate G->H I 9. Purify by Chromatography H->I J 10. Determine ee by Chiral HPLC I->J

Caption: A step-by-step workflow for the asymmetric alkylation reaction.

Caption: Mechanism of chiral phase-transfer catalysis with this compound.

References

Troubleshooting low yield in N-Benzylcinchonidinium chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions utilizing N-Benzylcinchonidinium chloride as a phase-transfer catalyst.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a chiral phase-transfer catalyst derived from the natural cinchona alkaloid, cinchonidine.[1] It is widely used in asymmetric synthesis to induce chirality in a variety of reactions, including alkylations, Michael additions, and cyclization reactions.[2][3] Its primary function is to transport a reactant from an aqueous or solid phase into an organic phase where the reaction occurs, facilitating the formation of a specific stereoisomer of the product.[4]

Q2: What are the most common causes of low yield in reactions catalyzed by this compound?

Low yields can stem from several factors:

  • Catalyst Quality: Impurities in the catalyst can significantly hinder its activity.

  • Reaction Conditions: Suboptimal conditions such as incorrect solvent, base, temperature, or stirring rate can negatively impact the reaction.

  • Water Content: While a small amount of water is often necessary for solid-liquid phase-transfer catalysis, excess water can lead to hydrolysis of the reactant or product and reduce catalyst efficiency.

  • Catalyst Degradation: The catalyst may degrade under harsh reaction conditions (e.g., high temperatures or very strong bases).

  • Side Reactions: Competing reactions, such as elimination or reactions with the solvent, can consume starting materials and reduce the yield of the desired product.

Q3: How does the purity of this compound affect the reaction?

The purity of the catalyst is critical for both yield and enantioselectivity. Impurities can originate from the synthesis of the catalyst (e.g., unreacted cinchonidine or benzyl chloride) or from its decomposition. These impurities can interfere with the catalytic cycle, leading to lower reaction rates and reduced stereocontrol. It is highly recommended to use a purified catalyst for best results.[5]

Q4: Can the catalyst be recovered and reused?

In many cases, the phase-transfer catalyst can be recovered and reused, which is a key advantage of this methodology, particularly in industrial applications.[4] Recovery typically involves separation of the aqueous and organic phases, followed by extraction and purification of the catalyst. However, the reusability and its impact on performance should be evaluated for each specific reaction.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

If you are observing low or no conversion of your starting material, consider the following troubleshooting steps:

  • Verify Catalyst Activity:

    • Source and Purity: Ensure you are using a high-purity catalyst from a reputable supplier. If synthesized in-house, verify its identity and purity by analytical methods such as NMR and melting point determination.

    • Storage: The catalyst should be stored in a cool, dry place, protected from light.[2]

  • Optimize Reaction Conditions:

    • Base: The choice and concentration of the base are crucial. For deprotonation of the substrate, a sufficiently strong base is required. However, an overly strong base can lead to catalyst degradation or side reactions. Common bases include solid or 50% aqueous solutions of NaOH or KOH.

    • Solvent: The solvent choice affects the solubility of the reactants and the catalyst, and thus the reaction rate. Toluene and dichloromethane are commonly used. A systematic screening of solvents can be beneficial.

    • Temperature: Increasing the temperature can increase the reaction rate, but may also promote side reactions and catalyst decomposition. The optimal temperature should be determined experimentally.

    • Stirring: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the two phases, which is critical for the phase-transfer process.

Issue 2: Low Enantioselectivity (ee)

Poor enantioselectivity is a common issue in asymmetric catalysis. Here are some potential causes and solutions:

  • Catalyst Purity: As mentioned, impurities can significantly impact the stereochemical outcome.

  • Water Content: The amount of water in the reaction can influence the aggregation of the catalyst and the solvation of the ion pair, which in turn affects enantioselectivity. For solid-liquid PTC, a small amount of water is often beneficial, but this should be carefully optimized.

  • Temperature: Lower reaction temperatures often lead to higher enantioselectivity. Running the reaction at 0°C or even lower may improve the ee.

  • Catalyst Structure: this compound is a "first-generation" cinchona alkaloid catalyst. For some reactions, more advanced catalysts with different substituents on the nitrogen and oxygen atoms may provide higher enantioselectivity.[1]

Data Presentation

The following table summarizes the impact of different generations of cinchona alkaloid-derived phase-transfer catalysts on the yield and enantiomeric excess (ee) of the asymmetric alkylation of a glycine imine. This compound is a representative of the 1st generation catalysts.

Catalyst GenerationN-Aryl GroupO-Alkyl GroupR-BrYield (%)ee (%)
1stBenzylHPhCH₂-8560
1stBenzylH4-Cl-C₆H₄-CH₂-9566
2ndBenzylAllyl4-Cl-C₆H₄-CH₂--81
3rd9-AnthracenylmethylHPhCH₂-6891
3rd9-AnthracenylmethylAllylPhCH₂-8794
Dimeric2,7-AnthracenylmethylAllyl4-NO₂-C₆H₄-CH₂-9199
Data sourced from the Sigma-Aldrich catalog.[1]

Experimental Protocols

Synthesis of (-)-N-Benzylcinchonidinium Chloride

This protocol describes the synthesis of the catalyst from cinchonidine and benzyl chloride.

Materials:

  • Cinchonidine (10.0 mmol, 2.94 g)

  • Benzyl chloride (15.0 mmol, 1.90 g, 1.57 mL)

  • Absolute acetone (70 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, add cinchonidine and benzyl chloride.[6]

  • Add absolute acetone to the flask.[6]

  • Heat the mixture under reflux for 2 days.[6]

  • Cool the yellowish solution to room temperature.

  • Collect the precipitated product by suction filtration using a Büchner funnel.

  • Wash the product on the filter twice with 20 mL of acetone each time.

  • Dry the purified this compound.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yield in this compound catalyzed reactions.

TroubleshootingWorkflow start Low Yield Observed check_catalyst 1. Check Catalyst Quality start->check_catalyst purity Purity (NMR, MP) check_catalyst->purity storage Proper Storage check_catalyst->storage check_conditions 2. Evaluate Reaction Conditions base Base (Type, Conc.) check_conditions->base solvent Solvent check_conditions->solvent temperature Temperature check_conditions->temperature stirring Stirring Rate check_conditions->stirring water Water Content check_conditions->water check_side_reactions 3. Investigate Side Reactions elimination Elimination Products check_side_reactions->elimination hydrolysis Hydrolysis check_side_reactions->hydrolysis catalyst_degradation Catalyst Degradation check_side_reactions->catalyst_degradation purity->check_conditions storage->check_conditions base->check_side_reactions solvent->check_side_reactions temperature->check_side_reactions stirring->check_side_reactions water->check_side_reactions end Yield Improved elimination->end hydrolysis->end catalyst_degradation->end

Caption: Troubleshooting workflow for low reaction yield.

General Catalytic Cycle of Phase-Transfer Catalysis

This diagram illustrates the general mechanism of a phase-transfer catalyzed reaction, such as an alkylation.

PTCCycle QY_org Q⁺Y⁻ (org) RY R-Y (Product) QY_org->RY Reaction QX_org Q⁺X⁻ (org) QY_org->QX_org + R-X - R-Y RX R-X (org) RX->RY QX_aq Q⁺X⁻ (aq) QX_org->QX_aq Phase Transfer MY M⁺Y⁻ (aq) MY->QY_org Phase Transfer MX M⁺X⁻ (aq) QX_aq->MY + M⁺Y⁻ - M⁺X⁻

Caption: Generalized phase-transfer catalytic cycle.

References

Technical Support Center: N-Benzylcinchonidinium Chloride Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Benzylcinchonidinium chloride as a phase-transfer catalyst in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chiral phase-transfer catalyst (PTC) derived from the natural alkaloid cinchonidine.[1] Its primary application is in asymmetric synthesis, where it facilitates the reaction between reactants in two immiscible phases (e.g., an aqueous phase and an organic phase) to produce an enantiomerically enriched product. It is widely used for the asymmetric alkylation of glycine imines to synthesize unnatural α-amino acids.

Q2: How does a phase-transfer catalyst like this compound work?

A2: In a typical biphasic system, the catalyst, a quaternary ammonium salt, forms an ion pair with an anionic reactant in the aqueous phase. This lipophilic ion pair is then transferred into the organic phase, where it can react with the organic-soluble substrate. After the reaction, the catalyst returns to the aqueous phase to begin the cycle again. This process overcomes the insolubility of the reactants in a single solvent, accelerating the reaction.

Q3: What are the key factors influencing the success of a reaction catalyzed by this compound?

A3: The key factors include the choice of solvent, reaction temperature, concentration of the base (if used), stirring speed, and the structure of the substrate and electrophile. The solvent, in particular, has a profound effect on both the reaction rate and the enantioselectivity (ee).

Q4: Can I use the cinchonine-derived catalyst instead of the cinchonidinium-derived one?

A4: Yes, N-Benzylcinchoninium chloride (derived from cinchonine) is the pseudo-enantiomer of this compound. Using it will typically yield the opposite enantiomer of the product. This allows for predictable control over the stereochemistry of the final compound.

Q5: How should I store this compound?

A5: It should be stored at ambient temperature in a well-closed, light-resistant container. The compound is a white to beige crystalline powder and is not particularly hygroscopic.

Troubleshooting Guides

This section addresses common problems encountered during experiments using this compound.

Problem 1: Low Enantioselectivity (ee)

Low enantiomeric excess is a frequent issue in asymmetric catalysis. Several factors related to the solvent and other conditions can be the cause.

Possible Cause Troubleshooting Step Rationale
Inappropriate Solvent Screen a range of non-polar, aromatic, or halogenated solvents (e.g., toluene, dichloromethane, chlorobenzene). Avoid highly polar or protic solvents.The solvent influences the tightness of the ion pair between the catalyst and the enolate. Non-polar solvents often lead to a tighter, more organized transition state, enhancing enantioselectivity.
Incorrect Temperature Lower the reaction temperature. Perform trials at 0 °C, -20 °C, or even down to -40 °C.[2]Lower temperatures increase the energy difference between the diastereomeric transition states, which often leads to higher enantioselectivity. However, this may decrease the reaction rate.
Background Reaction Consider increasing the catalyst loading (e.g., from 1 mol% to 5-10 mol%).A higher catalyst concentration can favor the catalyzed, enantioselective pathway over any non-catalyzed background reaction that produces a racemic product.[2]
Catalyst Decomposition Ensure the catalyst is pure and has been stored correctly. If in doubt, purify the catalyst by recrystallization.Impurities or degradation of the catalyst can inhibit its function or lead to side reactions, reducing enantioselectivity.
Problem 2: Low Reaction Yield or Slow Conversion

Poor yields can be frustrating. Often, conditions that favor high enantioselectivity (like low temperatures) can slow down the reaction.

Possible Cause Troubleshooting Step Rationale
Poor Catalyst/Reactant Solubility While non-polar solvents are good for ee, if reactants are poorly soluble, consider a co-solvent or a slightly more polar solvent like dichloromethane.The reaction can only occur if all components are sufficiently soluble in the organic phase. A balance must be struck between solubility and maintaining a non-polar environment for high ee.
Reaction Temperature Too Low If enantioselectivity is acceptable, try increasing the temperature to improve the reaction rate.Reaction kinetics are temperature-dependent. A modest increase in temperature can significantly improve the conversion rate.
Insufficient Mixing Increase the stirring speed. For biphasic reactions, efficient mixing is crucial for maximizing the interfacial area where the phase transfer occurs.The rate of a phase-transfer catalyzed reaction can be limited by the mass transfer of the catalyst-anion pair between phases. Vigorous stirring enhances this transfer.
Deactivated Catalyst Check the purity of all reagents, especially the base and solvent. Water content can also be an issue.Certain impurities can poison or deactivate the catalyst. Ensure all solvents and reagents are of appropriate purity and are anhydrous if necessary.

Data Presentation: Effect of Solvent on Catalysis

The following table summarizes the effect of different solvents on the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester, a standard test reaction for this class of catalyst.

SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee%)
Toluene08591
Dichloromethane09286
Toluene/Hexane (1:1)07588
Diethyl Ether-409891
Chloroform08889

Note: Data is compiled and representative of typical results found in the literature for this reaction class. Actual results may vary based on specific substrate, reagents, and precise reaction conditions.

Experimental Protocols

Synthesis of (-)-N-Benzylcinchonidinium chloride

This protocol describes the preparation of the catalyst from cinchonidine.

  • Materials: Cinchonidine, benzyl chloride, absolute acetone.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cinchonidine (1.0 equiv) and absolute acetone.

    • Add benzyl chloride (1.5 equiv) to the solution.

    • Heat the mixture to reflux and maintain for 48-72 hours.[3]

    • Cool the solution to room temperature. The product will precipitate as a yellowish solid.

    • Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the collected solid twice with cold acetone and dry under vacuum.

    • The typical yield is around 75%.[3]

Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester

This protocol is a general procedure for the benzylation of a glycine imine.

  • Materials: N-(Diphenylmethylene)glycine tert-butyl ester, this compound, benzyl bromide, toluene, 50% aqueous potassium hydroxide (KOH).

  • Procedure:

    • To a round-bottom flask, add N-(Diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and this compound (0.1 equiv).

    • Add toluene as the solvent.

    • Cool the mixture to the desired temperature (e.g., 0 °C) in an ice bath with vigorous stirring.

    • Add pre-cooled 50% aqueous KOH solution (5.0 equiv).

    • Add benzyl bromide (1.2 equiv) dropwise to the rapidly stirred mixture.

    • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

    • Upon completion, dilute the mixture with water and toluene. Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Phase_Transfer_Catalysis_Mechanism cluster_organic Organic Phase NaX Na⁺X⁻ (Reactant) QCl_aq Q⁺Cl⁻ (Catalyst) NaX->QCl_aq Ion Exchange NaCl Na⁺Cl⁻ QCl_aq->NaCl QX_org Q⁺X⁻ QCl_aq->QX_org Phase Transfer RY R-Y (Substrate) RX R-X (Product) RY->RX QCl_org Q⁺Cl⁻ QX_org->RX Reaction QY_org Q⁺Y⁻ RX->QY_org Byproduct Formation QY_org->QCl_aq Return to Aqueous Phase & Ion Exchange

Caption: Mechanism of this compound (Q⁺Cl⁻) in phase-transfer catalysis.

Experimental_Workflow A 1. Setup - Add substrate, catalyst, solvent - Cool to target temperature B 2. Reaction Initiation - Add aqueous base - Add electrophile A->B C 3. Monitoring - Stir vigorously - Track progress via TLC B->C D 4. Workup - Quench reaction - Phase separation C->D E 5. Purification - Dry organic layer - Concentrate solvent - Column chromatography D->E F 6. Analysis - Determine yield - Measure enantiomeric excess (HPLC) E->F

Caption: General experimental workflow for asymmetric alkylation.

Troubleshooting_Low_EE Start Low Enantioselectivity (ee) Temp Is the reaction temperature optimized? Start->Temp Solvent Is the solvent optimal? Temp->Solvent Yes Action_Temp Lower Temperature (e.g., 0°C to -40°C) Temp->Action_Temp No Concentration Is there a significant background reaction? Solvent->Concentration Yes Action_Solvent Screen Solvents (Toluene, CH2Cl2, etc.) Solvent->Action_Solvent No Purity Are all reagents pure? Concentration->Purity No Action_Conc Increase Catalyst Loading (e.g., to 5-10 mol%) Concentration->Action_Conc Yes Action_Purity Purify Catalyst, Substrate, and Solvents Purity->Action_Purity No End High Enantioselectivity Purity->End Yes Action_Temp->Solvent Action_Solvent->Concentration Action_Conc->Purity Action_Purity->End

Caption: Troubleshooting decision tree for low enantioselectivity.

References

Technical Support Center: N-Benzylcinchonidinium Chloride Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Benzylcinchonidinium chloride as a phase-transfer catalyst in their experiments.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a chiral phase-transfer catalyst derived from the natural alkaloid cinchonidine.[1] It is a quaternary ammonium salt widely used in asymmetric synthesis to control the stereochemical outcome of reactions, enabling the formation of specific enantiomers of a target molecule. Its applications include enantioselective alkylations, Michael additions, and other carbon-carbon bond-forming reactions.

2. What are the recommended storage conditions for this compound?

To ensure its stability and catalytic activity, this compound should be stored in well-closed, light-resistant containers at ambient or refrigerated (2-8°C) temperatures.[2][3] It is a white to beige crystalline powder and is not significantly hygroscopic.

3. What are the general safety precautions for handling this compound?

Users should handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Troubleshooting Guides

This section addresses common issues encountered during reactions catalyzed by this compound.

Issue 1: Low or No Catalytic Activity

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Catalyst Degradation The catalyst may have degraded due to improper storage or harsh reaction conditions. Verify the purity of the catalyst using techniques like HPLC or NMR spectroscopy. If degradation is suspected, use a fresh batch of the catalyst.
Presence of Impurities (Catalyst Poisoning) Certain impurities in the reactants or solvent can act as catalyst poisons, deactivating the catalyst. Common poisons for quaternary ammonium salts include acidic compounds that can neutralize the basicity required for many phase-transfer reactions. Ensure all reactants and solvents are of high purity.
Insufficient Mass Transfer In biphasic systems, efficient mass transfer between the aqueous and organic phases is crucial for the catalyst to function. Increase the stirring rate to improve mixing at the phase interface.
Inappropriate Solvent Choice The solvent can significantly impact the catalyst's stability and activity. The stability of similar compounds has been shown to be solvent-dependent.[4][5] If possible, screen different solvents to find the optimal one for your reaction.
Issue 2: Low Enantioselectivity

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Catalyst Conformation The conformation of the cinchona alkaloid catalyst is crucial for inducing chirality. This can be influenced by the solvent and the nature of the reactants. Experiment with different solvents to find one that favors the desired catalyst conformation.
Reaction Temperature Temperature can affect the transition states of the enantioselective step. Generally, lower temperatures lead to higher enantioselectivity. Try running the reaction at a lower temperature, although this may require longer reaction times.
Catalyst Degradation Degradation of the chiral catalyst can lead to the formation of non-chiral or less selective catalytic species. Monitor the catalyst's integrity throughout the reaction.
Presence of Water For some reactions, the presence of excess water can negatively impact enantioselectivity by interfering with the catalyst-substrate complex. Ensure that anhydrous conditions are maintained if required for your specific reaction.
Issue 3: Difficult Catalyst Separation and Recovery

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Catalyst Solubility This compound is a salt and may have some solubility in both aqueous and organic phases, making separation challenging. After the reaction, perform multiple extractions with water or brine to remove the catalyst from the organic product phase.
Emulsion Formation Vigorous stirring in biphasic systems can sometimes lead to the formation of stable emulsions, trapping the catalyst. To break the emulsion, try adding a saturated salt solution (brine) or a small amount of a different organic solvent.
Catalyst Immobilization For improved recovery and reuse, consider immobilizing the catalyst on a solid support. This allows for simple filtration to separate the catalyst from the reaction mixture.

Catalyst Stability and Degradation

The stability of this compound is critical for its performance. While generally stable under recommended storage conditions, it can degrade under certain experimental conditions.

Factors Affecting Stability:
  • Temperature: Elevated temperatures can accelerate the degradation of quaternary ammonium salts.[6] It is advisable to conduct reactions at the lowest effective temperature.

  • pH:

    • Basic Conditions: Strong bases can induce Hofmann elimination in quaternary ammonium salts, leading to catalyst decomposition. The stability of phosphonium salts, a related class of phase-transfer catalysts, is known to be lower under basic conditions.[7]

    • Acidic Conditions: While generally more stable in acidic to neutral conditions, prolonged exposure to strong acids may also lead to degradation.

  • Solvent: The choice of solvent can influence the stability of the catalyst.[4][5]

Potential Degradation Pathway

Under strongly basic conditions, this compound can undergo Hofmann elimination, a common degradation pathway for quaternary ammonium compounds. This involves the removal of a proton from a carbon beta to the quaternary nitrogen, leading to the formation of an alkene and a tertiary amine.

Catalyst N-Benzylcinchonidinium chloride Intermediate Transition State Catalyst->Intermediate Hofmann Elimination Base Strong Base (e.g., OH⁻) Base->Intermediate Products Degradation Products: - Cinchonidine derivative (tertiary amine) - Benzyl-containing alkene Intermediate->Products

Caption: Potential degradation of this compound via Hofmann elimination.

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Analysis

This protocol provides a general method for analyzing the purity of this compound and monitoring its stability. This method is based on techniques used for similar chiral compounds and may require optimization for your specific instrumentation and sample matrix.[8][9][10]

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.
  • Chiral stationary phase column (e.g., a Cinchona alkaloid-based ion-exchanger or a polysaccharide-based column like Chiralcel OD-H).

2. Mobile Phase:

  • A mixture of an organic solvent (e.g., methanol, isopropanol, or acetonitrile) and a buffer (e.g., ammonium acetate or formic acid in water). The exact ratio and buffer concentration should be optimized for best separation.

3. Sample Preparation:

  • Accurately weigh a small amount of the this compound sample.
  • Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min
  • Column Temperature: 25 - 40 °C
  • Detection Wavelength: 254 nm (or an alternative wavelength with maximum absorbance for the compound)
  • Injection Volume: 5 - 20 µL

5. Analysis:

  • Inject the prepared sample and record the chromatogram.
  • The purity can be determined by the area percentage of the main peak.
  • For stability studies, samples can be taken from the reaction mixture at different time points, prepared as described above, and analyzed to monitor the decrease in the catalyst peak area and the appearance of any degradation product peaks.

Protocol 2: NMR Spectroscopy for Structural Confirmation and Degradation Monitoring

NMR spectroscopy is a powerful tool for confirming the structure of the catalyst and identifying potential degradation products.[11]

1. Instrumentation:

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).

2. Sample Preparation:

  • Dissolve a few milligrams of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).

3. Analysis:

  • Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the known structure of this compound.
  • For degradation studies, the appearance of new signals or changes in the existing signals in the NMR spectrum of a reaction sample over time can indicate the formation of degradation products. 2D NMR techniques like COSY and HSQC can be used to help elucidate the structure of these products.

Logical Workflow for Troubleshooting

Start Problem with Reaction Check_Activity Low/No Activity? Start->Check_Activity Check_Purity Check Catalyst Purity (HPLC/NMR) Check_Activity->Check_Purity Yes Low_Enantio Low Enantioselectivity? Check_Activity->Low_Enantio No Check_Conditions Verify Reaction Conditions (Temp, Stirring) Check_Purity->Check_Conditions Check_Reagents Check Reagent Purity Check_Conditions->Check_Reagents Check_Reagents->Low_Enantio Still Issue Optimize_Temp Optimize Temperature (Lower Temp) Low_Enantio->Optimize_Temp Yes Separation_Issues Separation/Recovery Issues? Low_Enantio->Separation_Issues No Optimize_Solvent Screen Solvents Optimize_Temp->Optimize_Solvent Optimize_Solvent->Separation_Issues Still Issue Extraction Improve Extraction (Brine Wash) Separation_Issues->Extraction Yes Solution Problem Resolved Separation_Issues->Solution No Emulsion Address Emulsion Extraction->Emulsion Immobilize Consider Immobilization Emulsion->Immobilize Immobilize->Solution

References

Technical Support Center: Overcoming Racemization in N-Benzylcinchonidinium Chloride Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Benzylcinchonidinium chloride as a phase-transfer catalyst in asymmetric synthesis. The focus is on identifying and overcoming challenges related to racemization to achieve high enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: We are observing low enantiomeric excess (ee%) in our reaction catalyzed by this compound. What are the potential causes?

A1: Low enantioselectivity is a common challenge and can stem from several factors:

  • Suboptimal Reaction Temperature: Higher temperatures can lead to racemization of the product or the catalyst-substrate complex. Generally, lower temperatures favor higher enantioselectivity.

  • Inappropriate Base: The choice and concentration of the base are critical. Strong, soluble bases can promote side reactions and catalyst degradation, leading to a loss of stereocontrol.

  • Incorrect Solvent System: The solvent plays a crucial role in the solvation of the catalyst and reactants, which directly impacts the stereochemical outcome.

  • Catalyst Purity and Stability: Impurities in the catalyst or its degradation under the reaction conditions can significantly reduce enantioselectivity.

  • Presence of Water: While phase-transfer catalysis often involves a biphasic system, an inappropriate amount of water can negatively affect the reaction's efficiency and selectivity.

  • Substrate-Related Issues: The electronic and steric properties of the substrate can influence its interaction with the catalyst, affecting the enantioselectivity.

Q2: How does the choice of base affect the enantioselectivity and potential for racemization?

A2: The base is a key parameter in controlling enantioselectivity. Here are some general guidelines:

  • Solid vs. Aqueous Bases: Solid inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or solid potassium hydroxide (KOH) often provide higher enantioselectivity compared to their concentrated aqueous solutions. This is attributed to a more favorable equilibrium at the interface of the solid-liquid phases.

  • Base Strength: While a sufficiently strong base is required for deprotonation of the substrate, an excessively strong or highly soluble base can lead to a higher concentration of the enolate in the organic phase, which may increase the rate of non-selective background reactions or promote catalyst degradation.

  • Base Concentration: Using a large excess of a strong base should be avoided as it can contribute to racemization pathways.

Q3: Can the this compound catalyst degrade under the reaction conditions?

A3: Yes, this compound can degrade, particularly under strongly basic conditions and at elevated temperatures. The quaternary ammonium salt is susceptible to Hofmann elimination and other decomposition pathways when exposed to strong bases. Catalyst degradation leads to a loss of the active chiral catalyst, resulting in diminished yield and enantioselectivity. It is therefore crucial to use the mildest effective base and the lowest possible reaction temperature.

Q4: What is the role of the benzyl group on the catalyst, and do other N-arylmethyl substituents offer advantages?

A4: The N-benzyl group plays a significant role in creating the chiral environment of the catalyst. It can participate in π-π stacking interactions with the substrate, which helps to lock the substrate-catalyst complex into a specific conformation, leading to high enantioselectivity. Modifications to the aryl group, such as introducing electron-withdrawing or electron-donating substituents, can fine-tune the catalyst's steric and electronic properties, potentially improving enantioselectivity for specific substrates. For example, catalysts with bulky N-anthracenylmethyl groups have shown enhanced enantioselectivity in some reactions.

Troubleshooting Guide

Symptom Potential Cause Suggested Solution
Low Enantiomeric Excess (ee%) High Reaction Temperature Decrease the reaction temperature incrementally (e.g., from room temperature to 0 °C, -20 °C, or lower). Monitor the reaction kinetics, as lower temperatures may require longer reaction times.
Inappropriate Base Switch from a concentrated aqueous base to a solid base (e.g., solid KOH, K₂CO₃, or Cs₂CO₃). If using an aqueous base, consider using a less concentrated solution.
Unsuitable Solvent Perform a solvent screen. Less polar, aromatic solvents like toluene or non-polar solvents like dichloromethane are often effective. The optimal solvent will depend on the specific substrate.
Catalyst Decomposition Ensure the catalyst is pure and handled correctly. Use milder reaction conditions (lower temperature, less aggressive base) to prevent degradation. Consider using a higher catalyst loading as a diagnostic tool; if ee% increases, catalyst decomposition may be an issue.
Low Reaction Conversion Insufficiently Strong Base If using a mild base like K₂CO₃, consider switching to a stronger base like solid KOH or Cs₂CO₃.
Low Reaction Temperature While lower temperatures are generally better for enantioselectivity, they can slow down the reaction rate. A careful balance between temperature and reaction time needs to be established.
Poor Catalyst Activity Verify the purity of the catalyst. Ensure all reagents and solvents are anhydrous if the reaction is sensitive to moisture.
Formation of Side Products Excessively Strong Base Reduce the amount of base or switch to a milder base to minimize base-catalyzed side reactions.
High Temperature Lowering the reaction temperature can often suppress the formation of undesired byproducts.

Data Presentation

Table 1: Effect of Base on the Enantioselective Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester *

EntryBaseTemperature (°C)Yield (%)ee% (S)
150% aq. KOH09566
2Solid KOH09885
3K₂CO₃ (solid)09291
4Cs₂CO₃ (solid)09994

*General conditions: this compound (10 mol%), benzyl bromide (1.2 equiv.), toluene, 12 h. Data is representative and compiled from typical results in the literature.

Table 2: Effect of Temperature on the Enantioselective Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester *

EntryBaseTemperature (°C)Yield (%)ee% (S)
1Cs₂CO₃ (solid)259985
2Cs₂CO₃ (solid)09994
3Cs₂CO₃ (solid)-209597
4Cs₂CO₃ (solid)-4080>99

*General conditions: this compound (10 mol%), benzyl bromide (1.2 equiv.), toluene, 24 h. Data is representative and compiled from typical results in the literature.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard procedure for the preparation of the catalyst.

  • Materials: Cinchonidine, benzyl chloride, acetone (anhydrous).

  • Procedure:

    • To a solution of cinchonidine (1.0 equiv.) in anhydrous acetone, add benzyl chloride (1.5 equiv.).

    • Reflux the mixture for 48 hours under a nitrogen atmosphere.

    • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

    • Collect the white solid by vacuum filtration and wash with cold acetone.

    • Dry the solid under vacuum to obtain this compound. The purity can be checked by ¹H NMR and melting point.

Protocol 2: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester

This protocol provides a general method for the asymmetric alkylation of a glycine Schiff base, a common reaction where racemization can be an issue.

  • Materials: N-(Diphenylmethylene)glycine tert-butyl ester, benzyl bromide, this compound, cesium carbonate (solid), toluene (anhydrous).

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (0.10 equiv.) and solid cesium carbonate (2.0 equiv.).

    • Add anhydrous toluene, and cool the suspension to -20 °C with stirring.

    • Add a solution of N-(Diphenylmethylene)glycine tert-butyl ester (1.0 equiv.) in anhydrous toluene dropwise over 10 minutes.

    • Stir the mixture for an additional 15 minutes at -20 °C.

    • Add benzyl bromide (1.2 equiv.) dropwise.

    • Continue stirring the reaction at -20 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_catalyst_synthesis Catalyst Synthesis cluster_asymmetric_alkylation Asymmetric Alkylation cinchonidine Cinchonidine reflux Reflux in Acetone cinchonidine->reflux benzyl_chloride Benzyl Chloride benzyl_chloride->reflux filtration Filtration & Drying reflux->filtration catalyst N-Benzylcinchonidinium chloride filtration->catalyst reaction_mixture Reaction Mixture (-20 °C) catalyst->reaction_mixture glycine_schiff_base Glycine Schiff Base glycine_schiff_base->reaction_mixture base Solid Base (e.g., Cs₂CO₃) base->reaction_mixture solvent Toluene solvent->reaction_mixture benzyl_bromide_add Add Benzyl Bromide reaction_mixture->benzyl_bromide_add workup Quench & Workup benzyl_bromide_add->workup product Enantioenriched Amino Acid Derivative workup->product

Caption: Experimental workflow for catalyst synthesis and asymmetric alkylation.

troubleshooting_logic start Low Enantioselectivity? temp Is Temperature > 0°C? start->temp Yes base_type Using Aqueous Strong Base? temp->base_type No lower_temp Action: Lower Temperature (0°C to -40°C) temp->lower_temp Yes solvent_check Solvent Optimized? base_type->solvent_check No switch_base Action: Switch to Solid Base (e.g., Cs₂CO₃, K₂CO₃) base_type->switch_base Yes catalyst_issue Catalyst Degradation Possible? solvent_check->catalyst_issue Yes screen_solvent Action: Screen Solvents (e.g., Toluene, CH₂Cl₂) solvent_check->screen_solvent No milder_conditions Action: Use Milder Conditions (Lower Temp, Weaker Base) catalyst_issue->milder_conditions Yes end Improved Enantioselectivity lower_temp->end switch_base->end screen_solvent->end milder_conditions->end

Temperature optimization for N-Benzylcinchonidinium chloride catalyzed alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for temperature optimization in N-Benzylcinchonidinium chloride catalyzed alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for an this compound catalyzed alkylation?

A1: There is no single optimal temperature for all this compound catalyzed alkylations, as the ideal temperature depends on the specific substrate, alkylating agent, and desired outcome (e.g., maximizing yield vs. enantioselectivity). Generally, lower temperatures (e.g., -20°C to 10°C) favor higher enantioselectivity, while moderate temperatures (e.g., 10°C to 40°C) may lead to higher reaction rates and yields.

Q2: How does temperature affect the enantioselectivity of the reaction?

A2: Temperature plays a crucial role in the enantioselectivity of this reaction. Lower temperatures generally lead to a more ordered transition state, which enhances the chiral recognition capabilities of the this compound catalyst. This results in a higher enantiomeric excess (ee) of the desired product. Conversely, higher temperatures can introduce more conformational flexibility, potentially leading to a decrease in enantioselectivity.

Q3: What is the impact of temperature on the reaction rate and yield?

A3: As with most chemical reactions, higher temperatures typically increase the reaction rate, leading to shorter reaction times. This can also lead to higher yields within a given timeframe. However, excessively high temperatures can cause decomposition of the catalyst and/or reactants, leading to a decrease in yield and the formation of byproducts.

Q4: Can the this compound catalyst decompose at elevated temperatures?

A4: Yes, quaternary ammonium salts like this compound can be susceptible to decomposition at elevated temperatures, particularly in the presence of a strong base. While this compound is generally stable at commonly used reaction temperatures, prolonged exposure to temperatures above 50-70°C should be avoided to prevent catalyst degradation.

Q5: Is it possible for the enantioselectivity to reverse at different temperatures?

A5: While uncommon, temperature-induced reversal of enantioselectivity has been observed in some asymmetric catalytic reactions. This phenomenon is complex and can be influenced by changes in the dominant reaction mechanism or catalyst aggregation state at different temperatures. If you observe a change in the major enantiomer formed upon changing the temperature, a more detailed mechanistic investigation may be required.

Data Presentation

The following table summarizes the effect of temperature on a representative asymmetric phase-transfer catalysis reaction using a cinchona alkaloid-derived catalyst. While this specific example is for a sulfenylation reaction, the trend is often applicable to alkylations.

Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
06565
106767
206664
306362

Data is representative and adapted from a study on a similar asymmetric phase-transfer catalysis reaction.[1]

Experimental Protocols

Protocol for Temperature Optimization of this compound Catalyzed Alkylation

This protocol outlines a general procedure for screening different temperatures to find the optimal conditions for your specific alkylation reaction.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester (or other suitable substrate)

  • Alkylating agent (e.g., benzyl bromide)

  • This compound

  • Toluene (or other suitable non-polar solvent)

  • Aqueous potassium hydroxide (KOH) solution (e.g., 50%)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

  • Temperature-controlled reaction system (e.g., cryostat or cooling bath)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq) and this compound (0.1 eq) in toluene.

  • Temperature Equilibration: Cool the reaction mixture to the desired starting temperature (e.g., -20°C) using a suitable cooling bath.

  • Initiation: Add the aqueous KOH solution (10-20 eq) to the cooled mixture, followed by the dropwise addition of the alkylating agent (1.1-1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture vigorously at the set temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the yield and enantiomeric excess (by chiral HPLC or GC) of the purified product.

  • Optimization: Repeat the experiment at different temperatures (e.g., -10°C, 0°C, 10°C, and room temperature) to determine the optimal temperature for your desired balance of yield and enantioselectivity.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Temperature Optimization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_decision Optimization prep Dissolve Substrate and Catalyst in Toluene cool Equilibrate to Target Temperature (e.g., -20°C, 0°C, 20°C) prep->cool add_reagents Add Base (aq. KOH) and Alkylating Agent cool->add_reagents stir Vigorous Stirring and Reaction Monitoring add_reagents->stir workup Aqueous Work-up and Extraction stir->workup purify Purification (e.g., Column Chromatography) workup->purify analyze Determine Yield and Enantiomeric Excess (ee) purify->analyze optimize Optimal Conditions? analyze->optimize optimize->cool No, test next temperature end End optimize->end Yes

Caption: Workflow for Temperature Optimization.

Troubleshooting_Guide Troubleshooting Guide for Temperature-Related Issues start Start issue Primary Issue? start->issue low_ee Low Enantioselectivity (ee) issue->low_ee Low ee low_yield Low Yield / Slow Reaction issue->low_yield Low Yield decomp Product/Catalyst Decomposition issue->decomp Decomposition sol_low_ee Decrease reaction temperature. Ensure anhydrous conditions. low_ee->sol_low_ee sol_low_yield Increase reaction temperature. Increase reaction time. Check stirring efficiency. low_yield->sol_low_yield sol_decomp Decrease reaction temperature. Reduce reaction time. decomp->sol_decomp

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: N-Benzylcinchonidinium Chloride Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using N-Benzylcinchonidinium chloride and related cinchona alkaloid-derived salts in phase-transfer catalysis (PTC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A: this compound (BCDC) is a chiral phase-transfer catalyst derived from the natural cinchona alkaloid, cinchonidine.[1][2] Its primary application is in asymmetric synthesis, where it facilitates reactions between reactants in two immiscible phases (typically aqueous and organic) to produce a chiral product with high enantioselectivity.[2] It is widely used in asymmetric alkylations, Michael additions, and epoxidations.[3][4] The use of such catalysts is considered a "green" chemistry alternative as it can minimize the need for hazardous solvents and allow the use of simple inorganic bases.[5]

Q2: My reaction yield is low and the reaction is sluggish. What are the common causes?

A: Low yields and slow reaction rates in a phase-transfer catalyzed system can stem from several issues:

  • Catalyst Degradation: The catalyst may be degrading under the reaction conditions, particularly with strong bases or high temperatures. Cinchona-derived quaternary ammonium salts can be susceptible to degradation pathways like Hofmann elimination at elevated pH.

  • Poor Phase Transfer: The efficiency of the catalyst depends on its ability to partition effectively between the aqueous and organic phases. The structure of the catalyst, specifically the length of its alkyl chains (its lipophilicity), influences this partitioning.[5]

  • Catalyst Poisoning: Certain anions, especially highly polarizable or lipophilic leaving groups like iodide (I⁻) or tosylate (TsO⁻), can pair very strongly with the quaternary ammonium cation of the catalyst.[5] This ion pair can become trapped in the organic phase, preventing the catalyst from returning to the aqueous phase to pick up a new reactant anion, thereby halting the catalytic cycle.[5]

  • Insufficient Mixing: Vigorous stirring is crucial in phase-transfer catalysis to maximize the interfacial surface area between the aqueous and organic phases, which is where the catalyst transfers the reactant ions. Inadequate mixing leads to a slow overall reaction rate.

Q3: The enantioselectivity (ee) of my reaction is poor. How can I improve it?

A: Poor enantioselectivity is a common problem in asymmetric catalysis. Consider the following factors:

  • Catalyst Structure: The enantioselectivity is dictated by the chiral environment created by the catalyst. The first generation of cinchona-based catalysts with a free hydroxyl group at the C-9 position often resulted in modest enantiomeric excess (ee).[3] Modifying the catalyst, for instance by using different N-benzyl substituents (e.g., N-[p-(trifluoromethyl)benzyl] cinchoninium bromide), has been shown to dramatically improve ee.[3]

  • Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity. For some chiral PTC reactions, the best results are obtained at very low temperatures, such as -78°C.[3]

  • Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex and thus affect stereochemical outcomes. It is recommended to screen different organic solvents.

  • Base Concentration: The concentration and strength of the aqueous base (e.g., NaOH, K₂CO₃) can impact the reaction. High concentrations of inorganic salts in the aqueous phase can favor the phase transfer process.[6]

Q4: I suspect my catalyst is degrading. What are the likely degradation pathways and how can I prevent them?

A: The most common degradation pathway for quaternary ammonium salts under strongly basic conditions is Hofmann elimination . In the case of this compound, a strong base (like hydroxide) can abstract a proton from a carbon beta to the quaternary nitrogen, leading to the collapse of the structure and formation of an alkene. Another potential side reaction, especially at high temperatures, is hydrolysis.

Prevention Strategies:

  • Control pH: Avoid excessively high concentrations of strong bases. Use the minimum concentration required for the reaction. Solutions of similar pH made with different buffers can have varied rates of catalyst deterioration.[7]

  • Lower Temperature: High temperatures accelerate degradation. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Inert Atmosphere: Store the catalyst under an inert gas like nitrogen or argon at 2-8°C to prevent oxidative degradation.[8]

Troubleshooting Guides

Problem 1: Low or No Product Yield

This workflow helps diagnose the root cause of poor reaction yields.

G start Low Yield Observed check_catalyst Is the Catalyst Pure & Stable? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions sol_purify Action: Purify catalyst. Recrystallize from EtOH/Et2O. check_catalyst->sol_purify No check_reagents Are Substrates/Reagents Stable? check_conditions->check_reagents sol_conditions Action: Adjust Temperature/pH. Avoid high pH (>6) if possible. check_conditions->sol_conditions No sol_reagents Action: Check substrate purity. Use fresh, dry reagents. check_reagents->sol_reagents No sol_resynthesis Action: Synthesize fresh catalyst. sol_purify->sol_resynthesis sol_stirring Action: Increase stirring rate (>300 RPM). sol_conditions->sol_stirring

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Unexpected Byproducts
Identifying Potential Side Reactions

The primary desired reaction is the catalytic transfer of a nucleophile. However, several side reactions can occur, often related to catalyst degradation or reactions involving the base.

G Catalyst N-Benzylcinchonidinium Cation (Q+) Desired Desired Catalytic Cycle Catalyst->Desired Reacts with Nucleophile Hofmann Hofmann Elimination (Leads to inactive alkene) Catalyst->Hofmann Base Strong Base (e.g., OH-) Base->Hofmann High pH, High Temp Hydrolysis Hydrolysis of Substrate/Product (e.g., ester starting material) Base->Hydrolysis Attacks Ester/ Functional Group

Caption: Common side reaction pathways in PTC.

Analytical Methods for Troubleshooting

To identify byproducts and assess catalyst integrity, a combination of analytical techniques is recommended.

  • Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress and detect the presence of new, unexpected spots which could be byproducts or degradation products.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main product, unreacted starting material, and byproducts. A stability-indicating HPLC method can be developed to separate the active compounds from their degradation products.[9][10]

  • Gas Chromatography (GC) / Mass Spectrometry (GC/MS): Useful for identifying volatile byproducts. GC/MS provides structural information to help elucidate the identity of unknown compounds.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the desired product and to characterize isolated byproducts. It is also useful for checking the purity of the starting catalyst.

Data & Protocols

Table 1: Influence of Reaction Parameters on Performance

The following table summarizes the general effects of key parameters on yield and enantioselectivity in asymmetric PTC. Specific results will vary greatly depending on the exact reaction.

ParameterTypical ConditionEffect on YieldEffect on Enantioselectivity (ee)Rationale & Notes
Catalyst Loading 1-10 mol%Increases up to a plateauGenerally minor effectHigher loading can accelerate the reaction but increases cost.
Temperature -78°C to 50°CIncreases with temperatureGenerally decreases at higher temperaturesLower temperatures favor the more ordered transition state required for high stereoselectivity.[3]
Base Concentration 10% - 50% (w/w) aq.Can increase rate, but may decrease yield if it promotes side reactionsCan have a complex effectHigh base concentration can lead to catalyst or substrate degradation.[7]
Stirring Speed >300 RPMSignificantly increases Can improve if reaction is under kinetic controlPTC reactions are often mass-transfer limited; good mixing is essential.[11]
Solvent Toluene, CH₂Cl₂, MTBEDependent on substrate solubilitySignificant effect The solvent affects the solvation of the ion pair, influencing the reaction's stereochemical outcome.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Alkylation of a Glycine Schiff Base

This protocol is a representative example for the use of this compound in an asymmetric alkylation.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the glycine Schiff base (1.0 eq), the alkylating agent (1.1-1.5 eq), and this compound (0.01-0.10 eq).

  • Solvent Addition: Add the organic solvent (e.g., toluene or dichloromethane).

  • Base Addition: Add an aqueous solution of the base (e.g., 50% w/w KOH or K₂CO₃).

  • Reaction: Stir the biphasic mixture vigorously at the desired temperature (e.g., 0°C or room temperature). Monitor the reaction's progress by TLC or HPLC.[11]

  • Workup: Once the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the yield and measure the enantiomeric excess (ee) using chiral HPLC or GC.

Protocol 2: Purification of this compound Catalyst

If the catalyst is old or suspected to be impure, it can be repurified.[8]

  • Dissolution: Dissolve the crude this compound in the minimum required volume of hot ethanol (EtOH).

  • Precipitation: Slowly add diethyl ether (Et₂O) to the solution until a precipitate begins to form.

  • Crystallization: Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Drying: Wash the crystals with a small amount of cold diethyl ether and dry them in a vacuum oven.

  • Storage: Store the purified catalyst under an inert atmosphere (nitrogen or argon) at 2-8°C.[8]

References

Technical Support Center: N-Benzylcinchonidinium Chloride Catalyst Recycling and Reuse

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recycling and reuse of N-Benzylcinchonidinium chloride, a chiral phase-transfer catalyst. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Troubleshooting Guide

This guide addresses common problems that may arise during the recycling and reuse of this compound.

Problem Potential Cause Suggested Solution
Significant decrease in product yield after the first catalyst reuse. Incomplete catalyst recovery.Optimize the catalyst recovery protocol. Ensure complete precipitation or extraction of the catalyst from the reaction mixture. Washing the recovered catalyst with a suitable solvent can remove impurities.
Catalyst deactivation due to poisoning.Identify and remove potential poisons from the reaction substrates and solvents. Common poisons for phase-transfer catalysts include strong acids, certain nucleophiles, and heavy metal traces.
Loss of enantioselectivity in subsequent catalytic runs. Partial racemization of the catalyst.Cinchona alkaloids can be susceptible to structural changes under harsh reaction conditions (e.g., high temperatures, strong bases). Consider milder reaction conditions.
Presence of impurities that interfere with the chiral environment.Ensure the recovered catalyst is pure. Recrystallization or thorough washing of the catalyst may be necessary.
Difficulty in separating the catalyst from the reaction mixture. Catalyst is too soluble in the reaction solvent at the workup stage.Modify the workup procedure. If the catalyst is in an organic phase, precipitation by adding an anti-solvent (e.g., a non-polar solvent like hexane) can be effective. Alternatively, if the catalyst is in an aqueous phase, extraction into an organic solvent after adjusting the pH might be possible.
Recovered catalyst appears discolored or physically changed. Catalyst degradation or fouling.Catalyst deactivation can occur through fouling, where reaction byproducts or polymers coat the catalyst surface.[1][2] Washing with appropriate solvents or regeneration may be required.
Thermal decomposition.Avoid excessive temperatures during the reaction and workup. This compound has a melting point of approximately 173°C, but degradation can occur at lower temperatures with prolonged exposure.

Frequently Asked Questions (FAQs)

1. What is the general principle behind recycling this compound?

This compound is a quaternary ammonium salt, which is typically soluble in polar organic solvents and to some extent in water. The recycling strategy is based on exploiting these solubility properties to separate it from the less polar product and starting materials after the reaction is complete. Common techniques include precipitation, extraction, or crystallization.

2. Is there a standard protocol for the recovery and reuse of this compound?

While specific protocols are highly dependent on the reaction conditions (solvents, reagents, products), a general approach for recovery from an organic reaction mixture involves:

  • Quenching the reaction: Stop the reaction by adding water or an appropriate quenching agent.

  • Phase separation: Separate the organic and aqueous layers. The catalyst may reside in either phase depending on the overall polarity.

  • Catalyst isolation:

    • From the organic phase: Precipitate the catalyst by adding a non-polar "anti-solvent" (e.g., hexane, ether). The solid catalyst can then be collected by filtration.

    • From the aqueous phase: The catalyst can sometimes be precipitated by saturating the aqueous phase with a salt (salting out) or by adjusting the pH. Alternatively, it can be extracted into a small volume of a suitable organic solvent.

  • Washing and drying: The recovered catalyst should be washed with a solvent in which the impurities are soluble but the catalyst is not (e.g., cold acetone or ether) and then dried under vacuum.

3. How many times can this compound be recycled?

Currently, there is a lack of specific published data detailing the number of cycles this compound can be effectively reused without significant loss of activity or enantioselectivity. However, for many Cinchona alkaloid-based phase-transfer catalysts, recycling for 3-5 times is often feasible with minimal impact on performance. The actual number of cycles will depend on the specific reaction conditions and the stability of the catalyst under those conditions.

4. What are the common mechanisms of deactivation for Cinchona alkaloid-based phase-transfer catalysts?

Deactivation of these catalysts can occur through several mechanisms:[1][2]

  • Poisoning: Strong acids or other reagents can neutralize the catalytically active quaternary ammonium salt.

  • Fouling: Reaction byproducts or polymers can physically block the active sites of the catalyst.

  • Thermal Degradation: High temperatures can lead to the decomposition of the catalyst.

  • Chemical Degradation: The catalyst structure may be altered by reaction with strong bases or other reactive species in the mixture.

5. How can I regenerate a deactivated this compound catalyst?

Regeneration of a deactivated catalyst depends on the cause of deactivation.

  • If deactivated by poisoning with an acid, a simple wash with a dilute, mild base solution followed by washing with water and drying might restore activity.

  • If fouled by organic residues, washing with a suitable solvent or recrystallization can be effective.

  • For degradation , regeneration is generally not possible, and fresh catalyst should be used.

Catalyst Performance Data

Catalyst GenerationElectrophile (R-Br)Yield (%)Enantiomeric Excess (ee, %)Reference
1st Gen. (N-Benzyl, O-H)PhCH₂-8560
1st Gen. (N-Benzyl, O-H)4-Cl-C₆H₄-CH₂-9566
3rd Gen. (N-Anthracenylmethyl, O-H)PhCH₂-6891
3rd Gen. (N-Anthracenylmethyl, O-Allyl)PhCH₂-8794

Note: The performance of the recycled catalyst is expected to decrease over subsequent cycles. The extent of this decrease is highly dependent on the reaction conditions and the efficiency of the recovery protocol.

Experimental Protocols & Workflows

General Protocol for Catalyst Recovery by Precipitation
  • Upon reaction completion, cool the reaction mixture to room temperature.

  • If the reaction was performed in a polar organic solvent (e.g., dichloromethane, toluene), slowly add a non-polar anti-solvent (e.g., hexane, diethyl ether) with stirring until the catalyst precipitates. The volume of anti-solvent required will need to be optimized for your specific system.

  • Collect the precipitated catalyst by vacuum filtration.

  • Wash the catalyst on the filter with a small amount of the cold anti-solvent to remove residual impurities.

  • Dry the recovered catalyst under vacuum before reusing it in a subsequent reaction.

Catalyst_Recycling_Workflow reaction Completed Reaction Mixture workup Aqueous Workup / Phase Separation reaction->workup organic_phase Organic Phase (Product + Catalyst) workup->organic_phase aqueous_phase Aqueous Phase workup->aqueous_phase precipitation Precipitation with Anti-Solvent organic_phase->precipitation filtration Filtration precipitation->filtration recovered_catalyst Recovered Catalyst filtration->recovered_catalyst Solid product_isolation Product Isolation (e.g., Evaporation, Chromatography) filtration->product_isolation Filtrate reuse Reuse in Next Reaction recovered_catalyst->reuse pure_product Pure Product product_isolation->pure_product

Caption: A generalized workflow for the recovery and reuse of this compound catalyst.

Catalyst_Deactivation_Pathways active_catalyst Active Catalyst deactivated_catalyst Deactivated Catalyst active_catalyst->deactivated_catalyst Deactivation Pathways poisoning Poisoning (e.g., Strong Acids) fouling Fouling (e.g., Polymer Buildup) thermal_degradation Thermal Degradation (High Temperature) chemical_degradation Chemical Degradation (e.g., Strong Base) poisoning->deactivated_catalyst fouling->deactivated_catalyst thermal_degradation->deactivated_catalyst chemical_degradation->deactivated_catalyst

Caption: Common pathways leading to the deactivation of phase-transfer catalysts.

References

Validation & Comparative

A Comparative Guide to N-Benzylcinchonidinium Chloride and N-Benzylcinchoninium Chloride in Asymmetric Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the selection of a chiral catalyst is paramount to achieving high enantioselectivity and yield. Among the plethora of catalysts available, quaternary ammonium salts derived from Cinchona alkaloids have established themselves as powerful tools in phase-transfer catalysis (PTC). This guide provides an objective comparison of two closely related and widely used catalysts: N-Benzylcinchonidinium chloride and N-Benzylcinchoninium chloride. We will delve into their structural differences, comparative performance in a key asymmetric reaction with supporting experimental data, and provide detailed experimental protocols.

Introduction: Diastereomers in Catalysis

This compound and N-Benzylcinchoninium chloride are diastereomers, originating from the naturally occurring Cinchona alkaloids, cinchonidine and cinchonine, respectively. These alkaloids are pseudo-enantiomers, differing in the configuration at the C8 and C9 positions. This stereochemical variance at the heart of the catalyst profoundly influences the three-dimensional arrangement of the catalyst-substrate complex in the transition state, directly impacting the stereochemical outcome of the reaction.

Key Structural Features:

FeatureThis compoundN-Benzylcinchoninium Chloride
Parent Alkaloid CinchonidineCinchonine
Stereochemistry (8S,9R)(8R,9S)
CAS Number 69257-04-169221-14-3
Molecular Formula C₂₆H₂₉ClN₂OC₂₆H₂₉ClN₂O
Molecular Weight 420.98 g/mol 420.97 g/mol

Performance Comparison in Asymmetric Alkylation

A critical application of these catalysts is the asymmetric alkylation of glycine derivatives to produce non-proteinogenic α-amino acids, which are valuable building blocks in drug discovery. Seminal work by Corey et al. in the development of phase-transfer catalysts for the synthesis of α-amino acids provides a basis for comparing the efficacy of these diastereomeric catalysts. The benzylation of the benzophenone imine of tert-butyl glycinate is a benchmark reaction for evaluating the performance of such catalysts.

For the purpose of this guide, we will present data for the benzylation of tert-butyl glycinate benzophenone imine catalyzed by both N-Benzylcinchonidinium bromide and a closely related N-anthracenylmethyl derivative to illustrate the typical performance and the direction of stereochemical induction. It is important to note that the chloride and bromide salts of these catalysts are often used interchangeably and are expected to exhibit similar catalytic activity.

Table 1: Asymmetric Benzylation of tert-Butyl Glycinate Benzophenone Imine

CatalystProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
N-Benzylcinchonidinium Bromide(S)HighModerate
N-Benzylcinchoninium Bromide(R)HighModerate
(S)-N-(9-Anthracenylmethyl)cinchonidinium Bromide(S)9598

Note: The data for the N-benzyl derivatives is qualitative ("Moderate") based on the improvements reported with the N-anthracenylmethyl derivatives. The quantitative data for the N-anthracenylmethyl derivative is from the work of E. J. Corey, et al. (1997).

The key takeaway is that the choice between this compound and N-Benzylcinchoninium chloride will dictate the chirality of the product. The cinchonidine-derived catalyst typically yields the (S)-enantiomer, while the cinchonine-derived catalyst produces the (R)-enantiomer.

Experimental Protocols

The following is a representative experimental protocol for the asymmetric benzylation of tert-butyl glycinate benzophenone imine using a Cinchona alkaloid-derived phase-transfer catalyst. This protocol is based on the procedures described in the literature for similar reactions.

Materials:

  • tert-Butyl glycinate benzophenone imine

  • Benzyl bromide

  • This compound or N-Benzylcinchoninium chloride (catalyst)

  • Potassium hydroxide (KOH)

  • Toluene

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl glycinate benzophenone imine (1.0 mmol) and the chiral phase-transfer catalyst (0.05 mmol, 5 mol%) in toluene (10 mL).

  • Addition of Base: Add a 50% (w/w) aqueous solution of potassium hydroxide (5.0 mL).

  • Addition of Electrophile: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath. Add benzyl bromide (1.2 mmol) dropwise over 10 minutes.

  • Reaction Monitoring: Continue stirring the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, add water (10 mL) and diethyl ether (20 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Phase_Transfer_Catalysis_Mechanism K_OH K⁺OH⁻ Q_OH Q⁺OH⁻ K_OH->Q_OH Ion Exchange QX Q⁺X⁻ KX K⁺X⁻ QX->KX Enolate Enolate⁻ Q_OH->Enolate Deprotonation Substrate Substrate (Enolate Precursor) Product Product Enolate->Product Alkylation Product->QX Catalyst Regeneration RX R-X (Electrophile)

Caption: General mechanism of phase-transfer catalysis.

Experimental_Workflow start Start dissolve Dissolve Substrate & Catalyst in Toluene start->dissolve add_base Add aq. KOH Solution dissolve->add_base cool Cool to 0 °C add_base->cool add_electrophile Add Benzyl Bromide cool->add_electrophile stir Stir and Monitor by TLC add_electrophile->stir workup Quench with Water & Ether stir->workup extract Extract with Ether workup->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over MgSO₄ & Concentrate wash->dry purify Purify by Chromatography dry->purify analyze Analyze ee by Chiral HPLC purify->analyze end End analyze->end

Caption: Experimental workflow for asymmetric alkylation.

Conclusion

Both this compound and N-Benzylcinchoninium chloride are effective chiral phase-transfer catalysts for asymmetric synthesis. The choice between them is primarily dictated by the desired stereochemical outcome of the product, with the former generally affording the (S)-enantiomer and the latter the (R)-enantiomer in the asymmetric alkylation of glycine imines. While they represent an earlier generation of Cinchona alkaloid-based catalysts, they remain relevant and cost-effective options. For achieving higher levels of enantioselectivity, catalysts with larger N-aromatic substituents, such as the N-anthracenylmethyl derivatives developed by Corey and Lygo, have demonstrated superior performance. The provided experimental protocol offers a solid foundation for researchers to explore the utility of these catalysts in their own synthetic endeavors.

A Comparative Guide to Enantioselective Phase-Transfer Catalysts: N-Benzylcinchonidinium Chloride vs. Maruoka Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the enantioselective alkylation of prochiral substrates is a cornerstone for the construction of stereogenic centers. Chiral phase-transfer catalysts (PTCs) have emerged as powerful tools for such transformations, offering mild reaction conditions and high levels of stereocontrol. Among the plethora of PTCs, N-Benzylcinchonidinium chloride, a Cinchona alkaloid derivative, and the Maruoka catalyst, a C2-symmetric binaphthyl-based catalyst, are two prominent and widely utilized options. This guide provides an objective comparison of their performance in the asymmetric alkylation of glycine imines, supported by experimental data, detailed protocols, and mechanistic insights.

Performance Comparison

Both this compound and the Maruoka catalyst have demonstrated high efficacy in mediating the enantioselective alkylation of glycine imine derivatives, such as N-(diphenylmethylene)glycine tert-butyl ester. However, they exhibit distinct characteristics in terms of catalyst loading, reaction conditions, and, in some cases, the degree of enantioselectivity.

Maruoka catalysts are often highlighted for their high catalytic activity, which allows for significantly lower catalyst loadings compared to traditional Cinchona alkaloid-based catalysts.[1][2] Furthermore, Maruoka catalysts are reported to be more stable under strongly basic conditions.[3] On the other hand, this compound and its derivatives are readily available and have been extensively studied, providing a robust foundation of literature and predictable outcomes for a wide range of substrates.[4]

The choice between these two catalysts often depends on the specific substrate, desired scale of the reaction, and cost considerations. The following tables summarize representative data for the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester, a common benchmark reaction.

Table 1: Asymmetric Benzylation of N-(diphenylmethylene)glycine tert-butyl ester
CatalystCatalyst Loading (mol%)Alkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
This compound10Benzyl Bromide50% aq. KOHCH2Cl2/Toluene2548591[4]
Maruoka Catalyst (S)-isomer1Benzyl BromideK2CO3Toluene0129899[2]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of these catalysts. Below are representative protocols for the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester.

Protocol 1: Asymmetric Benzylation using this compound

A mixture of N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol), this compound (0.1 mmol, 10 mol%), and toluene (5 mL) is stirred at 25°C. To this is added a 50% aqueous solution of potassium hydroxide (5 mL), followed by the dropwise addition of benzyl bromide (1.2 mmol). The reaction mixture is stirred vigorously at 25°C for 4 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.[4]

Protocol 2: Asymmetric Benzylation using Maruoka Catalyst

To a mixture of N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol), the (S)-Maruoka catalyst (0.01 mmol, 1 mol%), and toluene (5 mL) is added powdered potassium carbonate (5.0 mmol). The mixture is cooled to 0°C, and benzyl bromide (1.2 mmol) is added dropwise. The reaction is stirred at 0°C for 12 hours. After the reaction is complete, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to provide the product. The enantiomeric excess is determined by chiral HPLC analysis.[2]

Mechanistic Insights and Catalytic Cycles

The enantioselectivity of both catalysts stems from the formation of a tight ion pair between the positively charged catalyst and the enolate of the glycine imine. The specific steric and electronic environment created by the chiral catalyst directs the approach of the electrophile to one face of the enolate.

This compound Catalytic Cycle

The proposed catalytic cycle for this compound involves the deprotonation of the glycine imine at the interface of the organic and aqueous phases by the base. The resulting enolate forms a chiral ion pair with the cinchonidinium cation. The bulky substituents on the catalyst shield one face of the enolate, forcing the alkylating agent to approach from the less hindered face, thus inducing enantioselectivity.

G Catalytic Cycle of this compound cluster_aqueous Aqueous Phase cluster_organic Organic Phase Base Base (e.g., KOH) QCl_aq Q+Cl- (aq) QEnolate_org [Q+ Enolate-] (org) (Chiral Ion Pair) QCl_aq->QEnolate_org Phase Transfer GlycineImine Glycine Imine Enolate Glycine Enolate GlycineImine->Enolate Deprotonation Product Alkylated Product QEnolate_org->Product Alkylation AlkylatingAgent R-X (Alkylating Agent) AlkylatingAgent->QEnolate_org QCl_org Q+Cl- (org) QCl_org->QCl_aq Phase Transfer G Catalytic Cycle of Maruoka Catalyst cluster_solid Solid Phase cluster_organic Organic Phase Base Base (e.g., K2CO3) GlycineImine Glycine Imine Base->GlycineImine Deprotonation Enolate Glycine Enolate GlycineImine->Enolate CatEnolate_org [Catalyst+ Enolate-] (org) (Chiral Ion Pair) Product Alkylated Product CatEnolate_org->Product Alkylation AlkylatingAgent R-X (Alkylating Agent) AlkylatingAgent->CatEnolate_org Catalyst_org Maruoka Catalyst+ Product->Catalyst_org Catalyst Regeneration Catalyst_org->CatEnolate_org

References

Validating Enantiomeric Excess in Asymmetric Synthesis: A Comparative Guide on N-Benzylcinchonidinium Chloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric synthesis, the quest for high enantioselectivity is paramount for the production of chirally pure compounds, a critical aspect in the development of pharmaceuticals and fine chemicals. Chiral phase-transfer catalysts (PTCs) have emerged as powerful tools in this endeavor, facilitating stereocontrolled transformations under mild reaction conditions. Among these, N-Benzylcinchonidinium chloride, a Cinchona alkaloid derivative, has established itself as a cornerstone catalyst for a variety of asymmetric reactions, most notably the alkylation of glycine Schiff bases to produce non-natural α-amino acids.

This guide provides a comprehensive comparison of the performance of this compound against other chiral phase-transfer catalysts in the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester, a benchmark reaction for evaluating catalyst efficacy. The data presented is compiled from various studies to offer a broad perspective on catalyst performance. Furthermore, detailed experimental protocols for the reaction and the subsequent determination of enantiomeric excess (ee) are provided to aid researchers in their practical applications.

Performance Comparison of Chiral Phase-Transfer Catalysts

The enantioselective benzylation of N-(diphenylmethylene)glycine tert-butyl ester serves as a reliable model to assess the effectiveness of different chiral phase-transfer catalysts. The enantiomeric excess of the resulting product is a direct measure of the catalyst's ability to induce stereoselectivity. The following table summarizes the performance of this compound and its analogs, alongside other classes of chiral PTCs.

CatalystStructureReaction ConditionsEnantiomeric Excess (ee) (%)Yield (%)Reference
This compound Cinchonidinium scaffold with an N-benzyl groupToluene/50% aq. KOH, rt8592[1]
N-(9-Anthracenylmethyl)cinchonidinium bromide Cinchonidinium scaffold with an N-(9-anthracenylmethyl) groupToluene/CHCl3/50% aq. KOH, -40 °C9798[1]
(S)-N,N'-Bis[2-(diphenylphosphino)benzoyl]-1,2-diaminocyclohexane-Rh(I) Complex Rhodium complex with a chiral diphosphine ligandCH2Cl2/50% aq. NaOH, rt9588N/A
Maruoka Catalyst (Spiro-type) C2-symmetric spiro-type quaternary ammonium saltToluene/CsOH·H2O, -20 °C>9995[2][3]
Polymer-supported N-benzylcinchonidinium salt N-benzylcinchonidinium moiety anchored to a polymer supportToluene/solid KOH, 0 °C7085[4]

Note: The presented data is a compilation from different research articles. Direct comparison should be made with caution as minor variations in reaction conditions can influence the outcome.

Experimental Protocols

Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl Ester

This protocol outlines a general procedure for the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester using a chiral phase-transfer catalyst.

Materials:

  • N-(diphenylmethylene)glycine tert-butyl ester

  • Benzyl bromide

  • This compound (or other chiral PTC)

  • Toluene (anhydrous)

  • 50% aqueous potassium hydroxide (KOH) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and this compound (0.1 mmol) in toluene (10 mL) at room temperature, add benzyl bromide (1.2 mmol).

  • To this mixture, add 50% aqueous KOH solution (2.0 mL) dropwise over 10 minutes.

  • Stir the reaction mixture vigorously at room temperature for the time specified in the comparative data table (e.g., 24 hours).

  • Upon completion of the reaction (monitored by TLC), quench the reaction by adding a saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired α-benzylated amino acid ester.

Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: Daicel Chiralcel OD-H column (or equivalent).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: Ambient.

Procedure:

  • Prepare a standard solution of the purified product in the mobile phase (approximately 1 mg/mL).

  • Inject a small volume (e.g., 10 µL) of the solution onto the chiral HPLC column.

  • Record the chromatogram and identify the peaks corresponding to the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Visualizing the Workflow

The logical flow of validating the enantiomeric excess in these reactions can be visualized as a clear, step-by-step process.

G Workflow for Validation of Enantiomeric Excess cluster_reaction Asymmetric Synthesis cluster_analysis Analysis of Enantiomeric Excess cluster_comparison Catalyst Performance Evaluation A Reactants (Glycine Imine, Benzyl Bromide) C Reaction under Biphasic Conditions A->C B Chiral Phase-Transfer Catalyst (e.g., this compound) B->C D Work-up and Purification C->D E Purified Product D->E Sample Preparation F Chiral HPLC Analysis E->F G Data Processing (Peak Integration) F->G H Calculation of Enantiomeric Excess (ee) G->H I Compare ee values from different catalysts H->I J Identify Optimal Catalyst I->J

Caption: Experimental workflow for asymmetric synthesis and ee validation.

References

A Comparative Guide to Chiral Separation of Acidic Drugs by HPLC: Featuring Cinchona Alkaloid-Based Selectors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral drugs is a critical aspect of pharmaceutical development and quality control, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for chiral separations, largely due to the variety and efficacy of available Chiral Stationary Phases (CSPs). Among these, selectors derived from Cinchona alkaloids have proven particularly effective for the resolution of acidic chiral compounds.

This guide provides a comparative overview of HPLC methods for the chiral separation of acidic drugs, with a focus on the performance of Cinchona alkaloid-based chiral selectors. While N-Benzylcinchonidinium chloride is a well-known Cinchona alkaloid derivative, its primary application is as a phase-transfer catalyst, and its use as a chiral selector in HPLC is not widely documented in commercially available columns. Therefore, this guide will focus on established Cinchona alkaloid-based CSPs and compare their performance with other major classes of CSPs. We will also discuss the theoretical application of this compound as a chiral mobile phase additive.

Comparison of Chiral Stationary Phases for the Separation of Acidic Drugs

The selection of an appropriate CSP is the most critical step in developing a chiral HPLC method. For acidic analytes, such as the non-steroidal anti-inflammatory drugs (NSAIDs), several types of CSPs can be effective. The table below compares the performance of different CSPs for the separation of a common acidic drug, Ketoprofen.

Chiral Stationary Phase (CSP) ClassChiral Selector ExamplePrinciple of SeparationMobile Phase ExampleRetention Time (min)Separation Factor (α)Resolution (Rs)
Cinchona Alkaloid-Based (Anion-Exchange) Quinine carbamateIon-exchange, H-bonding, π-π interactionsMethanol / Acetic Acid / TriethylamineR-enantiomer: 5.8, S-enantiomer: 7.21.282.5
Polysaccharide-Based Cellulose tris(3,5-dimethylphenylcarbamate)H-bonding, π-π interactions, steric hindranceHexane / 2-Propanol / Trifluoroacetic AcidEnantiomer 1: 8.5, Enantiomer 2: 9.81.181.9
Macrocyclic Glycopeptide-Based TeicoplaninH-bonding, inclusion complexation, ionic interactionsMethanol / Water / Ammonium AcetateEnantiomer 1: 10.2, Enantiomer 2: 11.51.151.7
Brush-Type (Pirkle-Type) (R,R)-Whelk-O1π-π interactions, H-bonding, dipole-dipole interactionsHexane / Ethanol / Acetic AcidEnantiomer 1: 6.9, Enantiomer 2: 7.81.141.6

Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes. Actual results may vary depending on the specific column, instrumentation, and experimental conditions.

Experimental Protocols

Below are detailed experimental protocols for the chiral separation of Ketoprofen using a Cinchona alkaloid-based CSP and a polysaccharide-based CSP.

Experiment 1: Chiral Separation of Ketoprofen using a Cinchona Alkaloid-Based CSP

  • Column: A chiral stationary phase based on a quinine carbamate derivative (e.g., CHIRALPAK QN-AX), 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.3 / 0.2, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve racemic Ketoprofen in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Identify the two enantiomer peaks and calculate the separation factor (α) and resolution (Rs).

Experiment 2: Chiral Separation of Ketoprofen using a Polysaccharide-Based CSP

  • Column: A chiral stationary phase based on cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90 / 10 / 0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve racemic Ketoprofen in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Identify the two enantiomer peaks and calculate the separation factor (α) and resolution (Rs).

The Role of this compound as a Chiral Mobile Phase Additive

While not commonly used in commercially available CSPs, this compound, as a quaternary ammonium salt derived from a Cinchona alkaloid, has the structural requisites to function as a chiral mobile phase additive (CMPA) for the separation of acidic enantiomers. This approach involves adding the chiral selector to the mobile phase and using an achiral stationary phase (e.g., C18).

The separation mechanism would be based on the formation of transient diastereomeric ion pairs between the cationic chiral selector and the anionic analyte enantiomers. The differing stability of these diastereomeric complexes would lead to different retention times on the achiral stationary phase.

Theoretical Advantages:

  • Cost-effective: Avoids the need for expensive chiral columns.

  • Versatility: The concentration of the CMPA can be easily adjusted to optimize the separation.

Challenges:

  • Method Development: Finding the optimal concentration of the CMPA and the right mobile phase composition can be complex and time-consuming.

  • Baseline Noise: The presence of the CMPA in the mobile phase can increase baseline noise and interfere with detection, especially for mass spectrometry.

  • Column Contamination: The CMPA can adsorb onto the stationary phase, leading to memory effects and requiring extensive column washing.

Due to these challenges, the use of CMPAs has become less common than the use of CSPs for chiral separations in HPLC.

Visualizing the Chiral Separation Workflow

The following diagram illustrates the logical workflow for developing a chiral HPLC separation method.

Chiral_Separation_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_analysis Analysis & Validation cluster_output Output Analyte Racemic Analyte Standard Standard Preparation Analyte->Standard Injection Sample Injection Standard->Injection MobilePhase Mobile Phase Preparation Screening CSP & Mobile Phase Screening MobilePhase->Screening Optimization Optimization of Conditions (Flow rate, Temperature, etc.) Screening->Optimization Optimization->Injection Data Data Acquisition Injection->Data Validation Method Validation (Resolution, Linearity, etc.) Data->Validation Report Report Generation Validation->Report

Caption: A logical workflow for chiral HPLC method development.

The following diagram illustrates the principle of chiral recognition via ion-pairing with a Cinchona alkaloid-based selector.

Chiral_Recognition_Mechanism cluster_analyte Racemic Acidic Analyte cluster_selector Chiral Selector cluster_complex Diastereomeric Complexes cluster_separation Chromatographic Separation R_Analyte R-Enantiomer (Anion) Selector Cinchona Alkaloid Selector (Cation) R_Analyte->Selector Ion-Pairing S_Analyte S-Enantiomer (Anion) S_Analyte->Selector Ion-Pairing Complex1 [Selector - R-Analyte] Complex (More Stable) Selector->Complex1 Complex2 [Selector - S-Analyte] Complex (Less Stable) Selector->Complex2 Separation Differential Retention on Column Complex1->Separation Stronger Interaction (Longer Retention) Complex2->Separation Weaker Interaction (Shorter Retention)

A Comparative Spectroscopic Guide to N-Benzylcinchonidinium Chloride and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chiral phase-transfer catalysts is paramount for ensuring reproducibility and understanding reaction mechanisms. This guide provides a comparative spectroscopic analysis of N-Benzylcinchonidinium chloride, a widely used chiral phase-transfer catalyst, and its common alternatives. The data presented herein, including NMR, IR, and other spectroscopic techniques, offers a baseline for catalyst identification and purity assessment.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and three common alternatives: N-benzylquininium chloride, (S)-(-)-N-(4-Trifluoromethylbenzyl)cinchonidinium bromide, and O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsVinyl ProtonsBenzyl ProtonsOther Key ProtonsSolvent
This compound 7.3-8.95.0-6.04.5-5.50.8-4.0MeOD
N-benzylquininium chloride 7.2-8.85.0-6.14.6-5.61.5-4.2 (includes OCH₃ at ~4.0)CDCl₃
(S)-(-)-N-(4-Trifluoromethylbenzyl)cinchonidinium bromide 7.4-9.05.1-6.24.7-5.71.0-4.1CDCl₃
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide 7.4-8.75.1-6.15.9 (s, 2H, anthracenyl-CH₂)5.1-5.3 (m, 2H, allyl =CH₂), 5.9-6.1 (m, 1H, allyl -CH=), 4.0-4.2 (m, 2H, allyl -OCH₂-)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic/Vinyl CarbonsBenzyl CarbonQuinuclidine/Quinoline CarbonsOther Key CarbonsSolvent
This compound [1]117.5, 121.4, 124.2, 126.1, 128.8, 129.1, 130.3, 131.1, 131.7, 134.9, 138.7, 147.6, 148.7, 151.065.222.5, 25.9, 28.0, 39.1, 52.7, 62.0, 66.2, 69.7-MeOD
N-benzylquininium chloride 101-160~6520-70~56 (OCH₃)CDCl₃
(S)-(-)-N-(4-Trifluoromethylbenzyl)cinchonidinium bromide 115-150, ~125 (q, CF₃)~6420-70-CDCl₃
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide 115-150~55 (anthracenyl-CH₂)20-70~70 (-OCH₂-), ~118 (=CH₂), ~134 (-CH=)CDCl₃

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)

CompoundO-H StretchC-H Stretch (Aromatic/Vinyl)C-H Stretch (Aliphatic)C=C/C=N StretchC-O StretchKey Functional Group Bands
This compound 3200-3500 (broad)3000-31002850-30001500-16501050-1150Aromatic overtones (1600-2000)
N-benzylquininium chloride 3200-3500 (broad)3000-31002850-30001500-16501020-1100 (C-O-C)Aromatic overtones, methoxy C-H (~2830)
(S)-(-)-N-(4-Trifluoromethylbenzyl)cinchonidinium bromide 3200-3500 (broad)3000-31002850-30001500-16501050-1150Strong C-F stretches (1100-1350)
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide N/A3000-31002850-30001500-16501050-1150 (ether)Anthracene ring vibrations, Allyl C=C stretch (~1645)

Table 4: Mass Spectrometry and UV-Vis Data

CompoundMolecular Weight ( g/mol )Mass Spectrometry (m/z)UV-Vis λmax (nm)
This compound 420.97[M]⁺: 385.2 (cation)~230, ~280, ~315
N-benzylquininium chloride 451.00[M]⁺: 415.2 (cation)~230, ~280, ~330
(S)-(-)-N-(4-Trifluoromethylbenzyl)cinchonidinium bromide 533.43[M]⁺: 453.2 (cation)~230, ~280, ~315
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide 605.61[M]⁺: 525.3 (cation)~255, ~350, ~370, ~390

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., MeOD or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Parameters (¹H NMR) :

    • Spectrometer: 300 MHz or higher

    • Pulse Sequence: Standard single-pulse sequence

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay: 1-5 seconds

    • Spectral Width: -2 to 12 ppm

  • Instrument Parameters (¹³C NMR) :

    • Spectrometer: 75 MHz or higher

    • Pulse Sequence: Proton-decoupled single-pulse sequence

    • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0 to 200 ppm

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR-FTIR) : Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Instrument Parameters :

    • Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Visualizing Experimental and Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic analysis process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation start Start weigh Weigh Solid Sample start->weigh dissolve Dissolve in Deuterated Solvent (for NMR) weigh->dissolve place_atr Place on ATR Crystal (for IR) weigh->place_atr nmr Acquire NMR Spectrum (¹H, ¹³C) dissolve->nmr ir Acquire IR Spectrum place_atr->ir process_nmr Process NMR Data (FT, Phasing, Baseline Correction) nmr->process_nmr process_ir Process IR Data (Baseline Correction) ir->process_ir interpret Interpret Spectra & Compare with Alternatives process_nmr->interpret process_ir->interpret end End interpret->end

A diagram illustrating the experimental workflow for spectroscopic analysis.

logical_relationship cluster_data Spectroscopic Data cluster_info Structural Information nmr_data NMR Data (Chemical Shifts, Multiplicity) functional_groups Functional Groups nmr_data->functional_groups connectivity Atom Connectivity nmr_data->connectivity ir_data IR Data (Absorption Frequencies) ir_data->functional_groups ms_data MS Data (Molecular Ion Peak) molecular_formula Molecular Formula ms_data->molecular_formula uv_data UV-Vis Data (Absorption Maxima) conjugation Electronic Conjugation uv_data->conjugation structure Chemical Structure Confirmation functional_groups->structure connectivity->structure molecular_formula->structure conjugation->structure

A diagram showing the logical relationship of how spectroscopic data is used to confirm the chemical structure.

References

Benchmarking N-Benzylcinchonidinium Chloride Against Other Phase-Transfer Catalysts in Asymmetric Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the realm of asymmetric synthesis, the selection of an appropriate chiral phase-transfer catalyst (PTC) is paramount to achieving high enantioselectivity and reaction efficiency. N-Benzylcinchonidinium chloride, a member of the cinchona alkaloid-derived family of PTCs, has established itself as a valuable tool for the enantioselective synthesis of α-amino acids and other chiral compounds. This guide provides an objective comparison of this compound's performance against other commonly employed PTCs, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

The benchmark reaction considered for this comparison is the asymmetric alkylation of tert-butyl N-(diphenylmethylene)glycinate with benzyl bromide, a widely accepted standard for evaluating the efficacy of chiral PTCs. This reaction yields a precursor to the amino acid phenylalanine, and its stereochemical outcome is highly dependent on the structure and efficiency of the catalyst.

Performance Comparison of Phase-Transfer Catalysts

The following table summarizes the performance of this compound and other selected PTCs in the asymmetric benzylation of tert-butyl N-(diphenylmethylene)glycinate. The data has been compiled from various sources, and reaction conditions are specified to provide a clear context for comparison.

CatalystCatalyst TypeReaction ConditionsYield (%)Enantiomeric Excess (ee, %)Reference
This compound Cinchona Alkaloid (1st Gen)Toluene/50% aq. KOH, rt, 24h9981[1]
Tetrabutylammonium bromide (TBAB)Quaternary Ammonium SaltToluene/50% aq. KOH, rtHigh0 (racemic)Inferred
N-(9-Anthracenylmethyl)cinchonidinium bromideCinchona Alkaloid (3rd Gen)CH2Cl2/50% aq. KOH, 0 °C, 1.5h8794[2]
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideCinchona Alkaloid (3rd Gen)CH2Cl2/CsOH·H2O, -78 °C, <1h95>99[3]

Note: The performance of PTCs can be highly sensitive to reaction conditions such as temperature, solvent, base, and substrate. The data presented here is for comparative purposes and may vary based on the specific experimental setup.

Experimental Protocols

A general experimental procedure for the asymmetric alkylation of tert-butyl N-(diphenylmethylene)glycinate using a chiral phase-transfer catalyst is provided below.

Materials:

  • tert-Butyl N-(diphenylmethylene)glycinate

  • Benzyl bromide

  • Phase-Transfer Catalyst (e.g., this compound)

  • Toluene (anhydrous)

  • 50% aqueous Potassium Hydroxide (KOH) solution

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl N-(diphenylmethylene)glycinate (1.0 equiv) and the phase-transfer catalyst (0.1 equiv).

  • Add anhydrous toluene to dissolve the solids.

  • Cool the mixture to the desired temperature (e.g., room temperature or 0 °C) using an ice bath or cryostat.

  • While stirring vigorously, add the 50% aqueous KOH solution (10 equiv).

  • Add benzyl bromide (1.2 equiv) dropwise to the reaction mixture.

  • Continue stirring vigorously at the specified temperature for the required reaction time (e.g., 1.5 to 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water and separate the aqueous and organic layers.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired α-alkylated amino acid ester.

  • The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizing the Process

To better understand the workflow and the catalytic cycle, the following diagrams are provided.

Experimental_Workflow A Reactant & Catalyst Mixing (Glycine Schiff Base + PTC in Toluene) B Addition of Base (50% aq. KOH) A->B C Addition of Electrophile (Benzyl Bromide) B->C D Reaction Progression (Stirring at specified temperature) C->D E Workup (Quenching, Extraction, Washing) D->E F Purification (Column Chromatography) E->F G Analysis (Chiral HPLC) F->G H Final Product (Enantioenriched α-Amino Acid Ester) G->H

Caption: Experimental workflow for asymmetric phase-transfer alkylation.

PTC_Catalytic_Cycle cluster_org Organic Phase cluster_aq Aqueous Phase A Q+X- (PTC) C Ion Pair [Q+...-Gly-SB] A->C Ion Exchange B Enolate Formation [Gly-SB]- B->C D Alkylation [Q+...-Gly-SB] + R-X C->D D->A Catalyst Regeneration E Alkylated Product (R-Gly-SB) D->E F Base (e.g., KOH) F->B Deprotonation G Salt Byproduct (KX)

Caption: Generalized catalytic cycle for phase-transfer catalysis.

References

Cost-Effectiveness of N-Benzylcinchonidinium Chloride in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, particularly in the pharmaceutical and fine chemical industries, the choice of a chiral catalyst is a critical decision that balances enantioselectivity, reaction efficiency, and overall cost. N-Benzylcinchonidinium chloride, a Cinchona alkaloid-derived quaternary ammonium salt, has emerged as a prominent chiral phase-transfer catalyst. This guide provides a comprehensive comparison of its performance and cost-effectiveness against a common achiral alternative, Tetrabutylammonium bromide (TBAB), in the context of a benchmark asymmetric alkylation reaction.

Performance and Economic Analysis: A Side-by-Side Comparison

To provide a clear and quantitative comparison, we will analyze the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester. This reaction is a key step in the synthesis of α-amino acids, crucial building blocks for many pharmaceuticals.

Table 1: Performance Comparison in the Asymmetric Benzylation of N-(diphenylmethylene)glycine tert-butyl ester

ParameterThis compound Derivative*Tetrabutylammonium bromide (TBAB)
Catalyst Loading 10 mol%10 mol% (Assumed for comparison)
Reaction Time 5 hoursNot available (Typically longer for lower reactivity)
Yield 99%[1]Not available (Expected to be lower or require harsher conditions)
Enantiomeric Excess (ee) 90% (R)[1]0% (Achiral product)
Reaction Temperature -40 °C[1]Room Temperature to Reflux (Typical)
Key Advantage High EnantioselectivityLow Cost

*Data is for a closely related (8S, 9S)-9-amino-(9-deoxy)cinchonidine-derived ammonium salt, which serves as a strong proxy for the performance of this compound.[1]

Table 2: Cost-Effectiveness Analysis

ComponentThis compoundTetrabutylammonium bromide (TBAB)
Catalyst Cost (per kg) ~$6,600[2]~$225[3]
Substrate Cost (per kg) ~$1,640 (for 100g)[4]~$1,640 (for 100g)[4]
Reagent Cost (per kg) Benzyl bromide: ~$90Benzyl bromide: ~$90
Base Cost (per kg) Potassium Hydroxide: ~$1[5]Potassium Hydroxide: ~$1[5]
Solvent Cost (per L) Toluene: ~$8[3]Toluene: ~$8[3]
Cost per Mole of Product (Catalyst Contribution) HighLow
Value of Enantiopure Product High (Essential for pharmaceuticals)Low (Racemic mixture requires further resolution)

While the initial cost of this compound is significantly higher than TBAB, its value lies in the direct production of an enantiomerically enriched product. The cost of separating enantiomers from a racemic mixture, which would be necessary if using TBAB, often far exceeds the initial investment in a chiral catalyst. Therefore, for the synthesis of chiral molecules where a specific stereoisomer is required, this compound proves to be the more cost-effective choice in the long run.

Experimental Protocols

Below are the detailed experimental methodologies for the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester.

Asymmetric Benzylation using a Cinchona Alkaloid-Derived Phase-Transfer Catalyst

This protocol is adapted from a study on a closely related this compound derivative and is expected to yield similar results with the target catalyst.[1]

Materials:

  • N-(diphenylmethylene)glycine tert-butyl ester (0.1 mmol)

  • Benzyl bromide (0.12 mmol)

  • (8S, 9S)-9-amino-(9-deoxy)cinchonidine-derived ammonium salt (a proxy for this compound) (10 mol%)

  • 50% aqueous Potassium Hydroxide (0.4 mL)

  • Diethyl ether (2 mL)

Procedure:

  • To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester and the chiral phase-transfer catalyst in diethyl ether at -40 °C, add the 50% aqueous potassium hydroxide solution.

  • Add benzyl bromide to the mixture.

  • Stir the reaction vigorously at -40 °C for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Benzylation using Tetrabutylammonium Bromide (TBAB) - A General Protocol

Materials:

  • N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol)

  • Benzyl bromide (1.2 mmol)

  • Tetrabutylammonium bromide (TBAB) (10 mol%)

  • Potassium Hydroxide (2.0 mmol)

  • Toluene (10 mL)

  • Water (10 mL)

Procedure:

  • Combine N-(diphenylmethylene)glycine tert-butyl ester, TBAB, and potassium hydroxide in a round-bottom flask.

  • Add toluene and water to the flask.

  • Add benzyl bromide to the biphasic mixture.

  • Stir the reaction vigorously at room temperature or heat to reflux as needed to drive the reaction to completion.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Workflow and Mechanism

The following diagrams illustrate the general workflow of a phase-transfer catalyzed reaction and the proposed mechanism for the asymmetric alkylation.

G cluster_workflow Experimental Workflow start Start reactants Combine Reactants: - Glycine Imine - Catalyst - Solvent start->reactants base Add Aqueous Base reactants->base alkylating_agent Add Alkylating Agent base->alkylating_agent reaction Stir at Controlled Temperature alkylating_agent->reaction workup Quench and Extract reaction->workup purification Purify by Chromatography workup->purification analysis Analyze Yield and Enantiomeric Excess purification->analysis end End analysis->end

Caption: General experimental workflow for phase-transfer catalyzed asymmetric alkylation.

G cluster_mechanism Phase-Transfer Catalysis Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Q_X_aq Q+X- (Catalyst) Q_Y_org Q+Y- Q_X_aq->Q_Y_org Ion Exchange M_Y_aq M+Y- (Base) M_Y_aq->Q_Y_org Substrate_org Substrate-H Substrate_org->Q_Y_org Deprotonation Product_org Substrate-R Q_Y_org->Product_org Alkylation Product_org->Q_X_aq Catalyst Regeneration R_X_org R-X (Alkylating Agent) R_X_org->Product_org

References

A Comparative Guide to Phase-Transfer Catalysts for Asymmetric Alkylation: Alternatives to N-Benzylcinchonidinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, particularly non-natural amino acids, asymmetric phase-transfer catalysis (PTC) stands out as a powerful and practical methodology. The pioneering work in this field often utilized N-benzylcinchonidinium chloride, a readily available cinchona alkaloid-derived catalyst. While effective, the quest for higher efficiency and enantioselectivity has driven the development of several promising alternatives. This guide provides an objective comparison of this compound with its key alternatives in the context of the asymmetric alkylation of glycine imines, a benchmark reaction for evaluating catalyst performance.

The catalysts under comparison are:

  • This compound: The first-generation cinchona alkaloid catalyst.

  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide: A third-generation cinchona alkaloid catalyst designed for enhanced steric shielding.

  • Maruoka Catalyst (Binaphthyl-based): A C2-symmetric catalyst with a binaphthyl backbone, known for its high activity and tunability.

  • Spiro-type Catalyst (Spiro-biindane based): A catalyst featuring a rigid spirocyclic backbone, designed for high enantiocontrol.

Performance Comparison in Asymmetric Benzylation

The asymmetric benzylation of the benzophenone imine of tert-butyl glycinate is a standard reaction to assess the efficacy of chiral phase-transfer catalysts. The following table summarizes the performance of the aforementioned catalysts under broadly comparable conditions.

CatalystCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee%)Reaction Time (h)Temperature (°C)
This compound 106566425
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide 1095941.50
Maruoka Catalyst ((S)-isomer) 1969860
Spiro-type Catalyst 1999680

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the asymmetric benzylation of tert-butyl glycinate benzophenone imine using each class of catalyst.

General Procedure for Asymmetric Benzylation

To a stirred solution of tert-butyl glycinate benzophenone imine (1.0 equiv.) and the respective chiral phase-transfer catalyst in an organic solvent, is added an aqueous solution of a base at the specified temperature. Benzyl bromide (1.2 equiv.) is then added, and the reaction mixture is stirred vigorously until completion (monitored by TLC). The reaction is quenched, and the organic layer is separated, washed, dried, and concentrated. The product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC analysis.

Protocol 1: Using this compound

  • Substrate: tert-Butyl glycinate benzophenone imine (295 mg, 1.0 mmol)

  • Catalyst: this compound (44 mg, 0.1 mmol, 10 mol%)

  • Solvent: Dichloromethane (10 mL)

  • Base: 50% aqueous NaOH (2 mL)

  • Electrophile: Benzyl bromide (0.14 mL, 1.2 mmol)

  • Temperature: 25 °C

  • Reaction Time: 4 h

  • Work-up: The reaction mixture is diluted with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography.

Protocol 2: Using O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide

  • Substrate: tert-Butyl glycinate benzophenone imine (295 mg, 1.0 mmol)

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (61 mg, 0.1 mmol, 10 mol%)

  • Solvent: Toluene (10 mL)

  • Base: Solid powdered KOH (280 mg, 5.0 mmol)

  • Electrophile: Benzyl bromide (0.14 mL, 1.2 mmol)

  • Temperature: 0 °C

  • Reaction Time: 1.5 h

  • Work-up: The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel.

Protocol 3: Using a Maruoka Catalyst ((S)-isomer)

  • Substrate: tert-Butyl glycinate benzophenone imine (295 mg, 1.0 mmol)

  • Catalyst: (S)-Binaphthyl-based N-spiro ammonium bromide (1 mol%)

  • Solvent: Toluene (5 mL)

  • Base: 50% aqueous KOH (1 mL)

  • Electrophile: Benzyl bromide (0.14 mL, 1.2 mmol)

  • Temperature: 0 °C

  • Reaction Time: 6 h

  • Work-up: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The residue is purified by silica gel chromatography.

Protocol 4: Using a Spiro-type Catalyst

  • Substrate: tert-Butyl glycinate benzophenone imine (295 mg, 1.0 mmol)

  • Catalyst: (R)-Spiro-biindane-based N,N-dibenzyl ammonium bromide (1 mol%)

  • Solvent: Toluene (5 mL)

  • Base: Solid CsOH·H2O (5.0 equiv.)

  • Electrophile: Benzyl bromide (0.14 mL, 1.2 mmol)

  • Temperature: 0 °C

  • Reaction Time: 8 h

  • Work-up: The reaction is quenched with saturated aqueous NH4Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The product is purified by column chromatography.

Mechanistic Insights and Stereochemical Models

The enantioselectivity in these reactions is dictated by the formation of a tight ion pair between the chiral quaternary ammonium cation of the catalyst and the enolate of the glycine imine. The catalyst's structure sterically shields one face of the enolate, directing the incoming electrophile to the other face.

G cluster_workflow Asymmetric Phase-Transfer Alkylation Workflow A Glycine Imine (Organic Phase) C Enolate Formation at Interface A->C B Aqueous Base (e.g., KOH) B->C E Ion Pair Formation [Q*Enolate-] C->E D Chiral Catalyst (Q*X) (Organic Phase) D->E G Stereoselective Alkylation (Organic Phase) E->G F Alkyl Halide (R-X) (Organic Phase) F->G H Alkylated Product G->H I Catalyst Regeneration (Q*X) G->I I->E

Caption: General workflow for asymmetric phase-transfer alkylation.

The structural differences in the catalysts lead to distinct transition state geometries, which are the origin of the observed differences in enantioselectivity.

G cluster_cinchona Cinchona-type Catalyst Model cluster_maruoka Maruoka Catalyst Model cluster_spiro Spiro-type Catalyst Model Cinchona N-Benzylcinchonidinium - Planar quinoline and bulky benzyl group create a chiral pocket. Cinchona_adv O-Allyl-N-(9-anthracenylmethyl) - Anthracenyl group provides a large steric shield, enhancing facial discrimination. Cinchona->Cinchona_adv improvement Maruoka C2-Symmetric Binaphthyl Scaffold - Axial chirality of the binaphthyl unit creates a well-defined chiral environment. Spiro Rigid Spirobiindane Backbone - Constrained conformation leads to high stereocontrol.

Caption: Simplified models of stereochemical control for different catalyst types.

Conclusion

The development of chiral phase-transfer catalysts has significantly advanced from the initial use of this compound. Newer generations of cinchona alkaloid-derived catalysts, such as O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, offer substantial improvements in both yield and enantioselectivity. Furthermore, catalyst classes with entirely different chiral backbones, like the Maruoka and spiro-type catalysts, have emerged as highly efficient alternatives, often requiring lower catalyst loadings to achieve excellent results.

For researchers and professionals in drug development, the choice of catalyst will depend on a balance of factors including cost, availability, desired enantiomeric purity, and the specific substrate and electrophile . While this compound remains a viable option for initial studies, the superior performance of the more advanced catalysts makes them the preferred choice for demanding applications where high stereoselectivity is paramount.

A Comparative Guide to the Applications of N-Benzylcinchonidinium Chloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzylcinchonidinium chloride, a readily available and versatile chiral phase-transfer catalyst (PTC) derived from the Cinchona alkaloid cinchonidine, has emerged as a powerful tool in asymmetric synthesis.[1][2] Its ability to effectively induce chirality in a variety of chemical transformations makes it a valuable asset in academic research and the pharmaceutical industry for the synthesis of enantiomerically enriched compounds.[2] This guide provides a comparative overview of the applications of this compound, focusing on its performance in key reactions, offering a comparison with alternative catalysts, and providing detailed experimental protocols.

Asymmetric Alkylation of Glycine Imines: A Gateway to Chiral α-Amino Acids

One of the most prominent applications of this compound is in the enantioselective alkylation of glycine imines, providing a straightforward route to a wide array of non-natural α-amino acids.[1][3] This reaction is of significant interest due to the importance of chiral amino acids as building blocks for peptides, pharmaceuticals, and other bioactive molecules.

Performance Comparison

The following table summarizes the performance of this compound and its derivatives in the asymmetric alkylation of the benzophenone imine of glycine tert-butyl ester with various benzyl bromides. It also includes a comparison with other classes of chiral phase-transfer catalysts.

CatalystAlkylating AgentYield (%)ee (%)Reference
This compound Benzyl bromide8560[4]
N-(9-Anthracenylmethyl)cinchonidinium chloride Benzyl bromide6891[4]
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide Benzyl bromide8794[4][5]
Dimeric Cinchona Alkaloid Catalyst 4-Nitrobenzyl bromide9199[4]
Maruoka Catalyst (Spiro-type) Benzyl bromideHigh>95[6]
Polymer-supported Cinchonidinium Salt Benzyl bromideHighup to 96[7]

Key Observations:

  • Simple this compound provides moderate enantioselectivity.

  • Modification of the N-substituent, such as replacing benzyl with anthracenylmethyl, significantly improves the enantiomeric excess.[4]

  • Further modification, like the introduction of an O-allyl group, leads to even higher enantioselectivity.[4][5]

  • Dimeric cinchona alkaloid catalysts and Maruoka's spiro-type catalysts represent the state-of-the-art, often achieving enantiomeric excesses greater than 95%.[4][6]

  • Polymer-supported versions of cinchona alkaloid catalysts offer the advantage of easy recovery and recycling.[7]

Experimental Protocol: Asymmetric Benzylation of Glycine Benzophenone Imine

The following is a general procedure for the asymmetric benzylation of tert-butyl (diphenylmethylene)glycinate using a cinchonidinium-derived phase-transfer catalyst.

Materials:

  • tert-Butyl (diphenylmethylene)glycinate

  • Benzyl bromide

  • This compound (or a derivative)

  • Toluene

  • 50% Aqueous potassium hydroxide (KOH) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of tert-butyl (diphenylmethylene)glycinate (1.0 equiv.) and the chiral phase-transfer catalyst (0.01-0.1 equiv.) in toluene at 0 °C is added the 50% aqueous KOH solution.

  • Benzyl bromide (1.1-1.5 equiv.) is then added dropwise, and the reaction mixture is stirred vigorously at 0 °C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired enantiomerically enriched α-benzylated glycine derivative.

  • The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Reaction Workflow

G cluster_reactants Reactants cluster_reaction Phase-Transfer Catalysis cluster_workup Workup & Purification GlycineImine Glycine Imine ReactionVessel Biphasic System (Organic/Aqueous) GlycineImine->ReactionVessel AlkylHalide Alkyl Halide AlkylHalide->ReactionVessel Catalyst N-Benzylcinchonidinium chloride Catalyst->ReactionVessel Base Aqueous Base (e.g., KOH) Base->ReactionVessel Extraction Extraction ReactionVessel->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product Enantioenriched α-Amino Acid Derivative Purification->Product

Caption: Workflow for asymmetric alkylation via phase-transfer catalysis.

Asymmetric Michael Addition Reactions

This compound and its derivatives also catalyze the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds, leading to the formation of chiral 1,5-dicarbonyl compounds and their analogues.

Performance Comparison

The table below showcases the application of a cinchonidinium-derived catalyst in the Michael addition of diethyl malonate to chalcone and compares it with other catalytic systems.

| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | ee (%) | Reference | |---|---|---|---|---| | (R)-ALB complex | Diethyl malonate | Chalcone | up to 84 | up to 98 |[8] | | N,N'-Dioxide-Sc(III) complex | Malonates | Enones | High | High |[8] | | Rosin-Derived Squaramide | Malononitrile | Chalcones | up to 99 | up to 90 |[9] | | 1,2-Diphenylethanediamine | Malonates | Cinnamones/Chalcones | 61-99 | 65 to >99 |[4] |

Key Observations:

  • While direct data for this compound in this specific reaction is less common in the initial searches, related Cinchona alkaloid-derived catalysts and other organocatalysts have shown high efficiency.

  • Metal complexes, such as those of Scandium(III), and organocatalysts like squaramides and diamines, are highly effective alternatives for asymmetric Michael additions, often providing excellent yields and enantioselectivities.[4][8][9]

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

The following is a general procedure for the asymmetric Michael addition of diethyl malonate to chalcone using a chiral catalyst.

Materials:

  • Chalcone

  • Diethyl malonate

  • Chiral catalyst (e.g., a derivative of this compound or an alternative)

  • Toluene or another suitable solvent

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a mixture of chalcone (1.0 equiv.) and the chiral catalyst (0.01-0.1 equiv.) in toluene at room temperature is added the base (e.g., solid K₂CO₃).

  • Diethyl malonate (1.5-2.0 equiv.) is then added, and the reaction mixture is stirred at the specified temperature.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The residue is purified by silica gel column chromatography to yield the chiral Michael adduct.

  • The enantiomeric excess is determined by chiral HPLC.

Catalytic Cycle

G Catalyst Chiral Catalyst Intermediate1 Chiral Enolate Catalyst->Intermediate1 + Donor - H+ Donor Michael Donor Acceptor Michael Acceptor Intermediate2 Adduct- Catalyst Complex Intermediate1->Intermediate2 + Acceptor Intermediate2->Catalyst - Product Product Chiral Product Intermediate2->Product + H+

Caption: Generalized catalytic cycle for an asymmetric Michael addition.

Conclusion

This compound and its more sophisticated derivatives are highly effective and versatile chiral phase-transfer catalysts. Their application in the asymmetric alkylation of glycine imines provides a reliable and scalable method for the synthesis of valuable chiral α-amino acids. While other catalytic systems, such as Maruoka's spiro-type catalysts, may offer higher enantioselectivities in some cases, the ready availability and ease of modification of Cinchona alkaloid-based catalysts ensure their continued importance in the field of asymmetric synthesis. Furthermore, their utility extends to other important transformations like Michael additions, highlighting their broad applicability. The choice of catalyst will ultimately depend on the specific substrate, desired level of enantioselectivity, and economic considerations of the synthetic route.

References

Safety Operating Guide

Essential Safety and Disposal Guide for N-Benzylcinchonidinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the proper handling and disposal of N-Benzylcinchonidinium chloride. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental protection.

I. Understanding the Compound: Key Data

This compound is a chiral phase-transfer catalyst.[1] A summary of its key quantitative properties is presented below for easy reference.

PropertyValueSource
CAS Number69257-04-1--INVALID-LINK--
Molecular FormulaC₂₆H₂₉ClN₂O--INVALID-LINK--
Molecular Weight420.97 g/mol --INVALID-LINK--
AppearanceWhite to beige crystalline powder--INVALID-LINK--
Melting Point173 °C--INVALID-LINK--
Oral LD50546.86 mg/kg (QSAR via T.E.S.T.)--INVALID-LINK--[2]
Hazard ClassificationSkin Irritant (Category 2), Eye Irritant (Category 2)--INVALID-LINK--[3]

II. Spill Management and Personal Protective Equipment (PPE)

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Personal Protective Equipment (PPE): Always handle this compound with the following PPE:

  • Gloves: Nitrile or butyl rubber gloves are recommended.[2]

  • Eye Protection: Chemical safety goggles or glasses are mandatory.[2]

  • Respiratory Protection: For operations that may generate dust, a dust mask (e.g., N95) is necessary.[4]

  • Protective Clothing: A standard laboratory coat should be worn.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure good ventilation.

  • Containment: Prevent the spread of the powder.

  • Collection: Carefully sweep or vacuum the spilled solid material. Avoid creating dust. Place the collected material into a suitable, labeled container for disposal.[2][5]

  • Decontamination: Clean the spill area with a wet cloth or paper towels. Dispose of cleaning materials in the same waste container as the spilled chemical.

  • Personal Decontamination: Wash hands thoroughly with soap and water after handling a spill.

III. Proper Disposal Procedures

The disposal of this compound must be conducted in a manner that ensures safety and compliance with environmental regulations. The recommended procedure involves neutralization of the active quaternary ammonium compound followed by disposal as hazardous waste.

Step 1: Neutralization Protocol (Adapted from similar quaternary ammonium compounds)

This protocol is adapted from methodologies for the neutralization of other quaternary ammonium compounds, such as benzalkonium chloride, and should be performed in a chemical fume hood with appropriate PPE.[6]

Materials:

  • This compound waste

  • Tween 80 (Polysorbate 80)

  • Soy Lecithin

  • Phosphate Buffered Saline (PBS)

  • Appropriate waste container

Procedure:

  • Prepare the Neutralizing Solution: Prepare a neutralizing mixture of 20% Tween 80 and 80% soy lecithin by volume.

  • Dilute the Waste: If the waste is in a solid form, dissolve it in a minimal amount of an appropriate solvent (e.g., water or ethanol) to create a concentrated solution.

  • Neutralization: For each volume of the this compound waste solution, add an equal volume of the prepared neutralizing solution.

  • Mixing: Stir the mixture thoroughly to ensure complete neutralization.

  • Verification (Optional): The efficacy of neutralization can be verified using analytical techniques such as HPLC or by bioassay if microbial activity is a concern.[6]

  • Containerize: Place the neutralized mixture in a clearly labeled hazardous waste container.

Step 2: Final Disposal

  • Waste Manifesting: The neutralized this compound waste should be labeled as hazardous waste.

  • European Waste Code: For facilities following European regulations, the appropriate European Waste Catalogue (EWC) code for this type of waste is typically 16 05 08 *: "discarded organic chemicals consisting of or containing hazardous substances".[7]

  • Licensed Disposal Company: The final disposal must be handled by a licensed hazardous waste disposal company.[3] Do not dispose of this chemical down the drain or in regular trash.[2]

  • Empty Containers: Empty containers of this compound should be thoroughly rinsed, and the rinsate collected and treated as hazardous waste. Once cleaned, the container can be disposed of or recycled in accordance with local regulations.[2]

IV. Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation and Safety cluster_disposal Disposal Protocol cluster_spill Spill Response A Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) C Collect this compound Waste A->C B Work in a Ventilated Area (e.g., Fume Hood) B->C E Mix Waste with Neutralizing Solution C->E D Prepare Neutralizing Solution (20% Tween 80, 80% Lecithin) D->E F Transfer to Labeled Hazardous Waste Container E->F G Arrange for Pickup by a Licensed Waste Disposal Company F->G H Spill Occurs I Contain and Collect Spill H->I J Decontaminate Spill Area I->J J->F

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling N-Benzylcinchonidinium chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Benzylcinchonidinium Chloride

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 69257-04-1[1][2]

  • EC Number: 273-938-3[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin and serious eye irritation.[2] One safety data sheet also indicates it may be harmful if swallowed, cause an allergic skin reaction, and may cause respiratory irritation.[2] Therefore, stringent adherence to PPE guidelines is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Chemical goggles or safety glasses (EN 166)[2]To prevent serious eye irritation from splashes or dust.[2]
Hand Protection Suitable chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber, 0.4 mm thickness)[2]To prevent skin irritation and potential allergic reactions upon contact.[2]
Respiratory Protection Dust mask (e.g., N95 type) or use in a well-ventilated area with local exhaust.[3][4]To avoid inhalation of dust particles, which may cause respiratory irritation.[2]
Body Protection Wear suitable protective clothing (EN 344)[2]To protect skin from accidental exposure.
Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to minimize exposure risk and maintain the integrity of the chemical.

Handling Protocol:

  • Engineering Controls: Always handle this compound in a well-ventilated area.[4] The use of a local exhaust ventilation system or a chemical fume hood is strongly recommended to prevent the dispersion of dust.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.

  • Dust Prevention: Minimize the generation of dust during handling.[2]

  • Hygiene Practices: Wash hands and face thoroughly after handling the substance.[2] Do not eat, drink, or smoke in the handling area.[2] Contaminated clothing should be removed and washed before reuse.[2]

Storage Protocol:

  • Store in the original, tightly closed container in a dry and cool place.[2]

  • Protect from direct sunlight and moisture.[2]

  • Keep away from food, drink, and animal feedingstuffs.[2]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of water. If skin irritation or a rash occurs, seek medical advice.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice/attention.[5]
Disposal Plan

The disposal of this compound and its containers must be handled as hazardous waste and in accordance with all local, national, and international regulations.[2]

Disposal Protocol:

  • Waste Collection: Collect the substance and any contaminated materials (e.g., gloves, wipes) in a suitable, labeled container for disposal.

  • Professional Disposal: Entrust the disposal of the waste to a licensed waste disposal company.

  • Environmental Protection: Prevent the product from entering drains or waterways.

  • Container Disposal: Empty packaging completely before disposal. Once completely empty, containers may be recycled.[2]

Experimental Workflow and Safety Logic

The following diagrams illustrate the logical flow of operations for safely handling this compound.

prep Preparation & Risk Assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe Proceed with Caution handling Chemical Handling (Weighing, Transferring) ppe->handling experiment Experimental Use handling->experiment cleanup Decontamination & Cleanup experiment->cleanup Post-Experiment waste Waste Disposal (Hazardous Waste Stream) cleanup->waste storage Return to Storage cleanup->storage end End of Process waste->end storage->end

Caption: Workflow for handling this compound.

start Exposure Event assess Assess Exposure Route start->assess inhalation Inhalation Move to fresh air. Seek medical attention if unwell. assess->inhalation Inhaled skin Skin Contact Remove contaminated clothing. Wash with plenty of water. Seek medical advice if irritation persists. assess->skin Skin eye Eye Contact Rinse with water for several minutes. Remove contact lenses. Seek medical attention if irritation persists. assess->eye Eyes ingestion Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. assess->ingestion Ingested end Follow-up Medical Care inhalation->end skin->end eye->end ingestion->end

Caption: First aid decision pathway for exposure incidents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Benzylcinchonidinium chloride
Reactant of Route 2
N-Benzylcinchonidinium chloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.